2-Amino-1,6-naphthalenedisulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminonaphthalene-1,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFPDISKVNULGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593372 | |
| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6838-02-4, 19532-04-8 | |
| Record name | 2-Amino-1,6-naphthalenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1,6-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY66K1HFN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for 2 Amino 1,6 Naphthalenedisulfonic Acid
Classical and Modern Synthetic Routes to 2-Amino-1,6-Naphthalenedisulfonic Acid
The production of this compound typically begins with the disulfonation of naphthalene (B1677914) to create the necessary precursor, followed by nitration and subsequent reduction, or other amination strategies.
The introduction of sulfonic acid groups onto the naphthalene ring is a classic example of an electrophilic aromatic substitution reaction. The choice of sulfonating agent, reaction temperature, and time are critical variables that dictate the position of sulfonation. Common sulfonating agents include sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide. shokubai.org
The initial sulfonation of naphthalene is temperature-dependent. At lower temperatures (around 80°C), the reaction is kinetically controlled, yielding primarily naphthalene-1-sulfonic acid. google.comquora.com At higher temperatures (160°C or above), the reaction becomes thermodynamically controlled, favoring the formation of the more stable naphthalene-2-sulfonic acid. google.comvaia.comstackexchange.com This is because the alpha-sulfonation is faster, but the beta-sulfonic acid is more stable due to reduced steric hindrance. stackexchange.com
To obtain the 1,6-naphthalenedisulfonic acid precursor, a two-step sulfonation process is often employed. First, naphthalene is sulfonated to produce naphthalenesulfonic acid. This product is then subjected to a second sulfonation step. The isomer distribution of the resulting naphthalenedisulfonic acids is highly dependent on the reaction conditions. For example, the sulfonation of naphthalene-2-sulfonic acid in 98.5% H₂SO₄ at 25.0°C yields a mixture where 1,6-naphthalenedisulfonic acid is the major product (74%), along with other isomers like the 1,7- (18%) and 1,3- (4%) disulfonic acids. cdnsciencepub.com
Once the desired naphthalenedisulfonic acid precursor is obtained, an amino group is introduced. A traditional and widely used method for this transformation is the Bucherer reaction. This reaction involves treating a hydroxynaphthalenesulfonic acid with an aqueous sulfite (B76179) or bisulfite and ammonia. For instance, 2-hydroxynaphthalene-1-sulfonic acid can be aminated using ammonium (B1175870) salts to produce 2-aminonaphthalene-1-sulfonic acid (Tobias acid). wikipedia.orggoogle.com A similar strategy could be applied to a hydroxylated precursor of this compound.
Another classical route involves the nitration of the naphthalenedisulfonic acid followed by the reduction of the nitro group to an amino group. This method is a staple in the synthesis of various aminonaphthalenesulfonic acids, such as Laurent's acid (1-aminonaphthalene-5-sulfonic acid) and Peri acid (1-aminonaphthalene-8-sulfonic acid), which are prepared by the reduction of the corresponding nitronaphthalenesulfonic acids. wikipedia.org
More modern amination techniques are being explored to offer greener and more efficient alternatives. These include vanadium-catalyzed direct amination and microwave-assisted Bucherer reactions, which have shown promise in reducing reaction times and avoiding intermediate steps for related compounds. smolecule.com
Controlling the isomeric purity of the naphthalenedisulfonic acid precursor is the most critical challenge in the synthesis of this compound. The sulfonation of naphthalene can lead to a complex mixture of isomers, including 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids. google.com
The formation of specific isomers is directed by the reaction conditions. For instance, the synthesis of 1,5-naphthalenedisulfonic acid is achieved by reacting naphthalene with oleum (B3057394) at a low temperature (20–35°C), followed by heating. chemicalbook.com In contrast, higher temperatures generally favor the formation of 2,6- and 2,7-isomers. google.com A process for selectively separating 1,6-naphthalenedisulfonic acid involves carrying out the disulfonation reaction under specific conditions that favor its formation, followed by carefully diluting the reaction mixture with water to a specific sulfuric acid concentration and maintaining a controlled temperature to precipitate the desired isomer. google.com
The table below summarizes the influence of temperature on the primary monosulfonation product of naphthalene, which is a key factor in determining the subsequent disulfonation products.
| Reaction Temperature | Predominant Product | Control Type | Rationale |
| Low Temperature (~80°C) | Naphthalene-1-sulfonic acid | Kinetic | Faster reaction rate due to a more stable carbocation intermediate. stackexchange.com |
| High Temperature (>160°C) | Naphthalene-2-sulfonic acid | Thermodynamic | Formation of the more stable isomer due to reversibility and lower steric hindrance. stackexchange.comquora.comwikipedia.org |
Industrial-Scale Synthesis and Process Engineering Considerations
The industrial production of this compound requires careful optimization of reaction conditions and efficient purification methods to ensure high yield and purity on a large scale.
On an industrial scale, the sulfonation of naphthalene is performed in large reactors where precise control of process parameters is essential. Key factors influencing the yield and isomer distribution of the naphthalenedisulfonic acid precursor include temperature, the concentration of the sulfonating agent (e.g., oleum), and reaction time.
For example, to favor the formation of a mixture rich in 2,6- and 2,7-naphthalenedisulfonic acids, the reaction might be conducted at temperatures between 130°C and 180°C. google.com A specific industrial process involves adding naphthalene to 98% sulfuric acid and carrying out the disulfonation at 170°C for approximately six hours. google.com Another example describes reacting naphthalene with 98% sulfuric acid at 130°C for one hour, then elevating the temperature to 190°C for nine hours. google.com The concentration of oleum is also a critical parameter; processes may start with 20% oleum and gradually add 65% oleum to control the reaction exotherm and guide the sulfonation pathway. chemicalbook.com
The following table outlines example conditions for producing different naphthalenedisulfonic acid isomers, illustrating the sensitivity of the reaction to process variables.
| Target Isomer(s) | Temperature Profile | Sulfonating Agent | Reference |
| 1,5-Naphthalenedisulfonic acid | 20-35°C, then heat at 55°C for 6h | 20% Oleum, then 65% Oleum | chemicalbook.com |
| 2,6- & 2,7-Naphthalenedisulfonic acid | 170°C for ~6h | 98% Sulfuric Acid | google.com |
| 2,6- & 2,7-Naphthalenedisulfonic acid | 130°C for 1h, then 190°C for 9h | 98% Sulfuric Acid | google.com |
Separating the desired 1,6-naphthalenedisulfonic acid from the isomeric mixture produced during sulfonation is a significant challenge in the industrial process. google.com Fractional crystallization is a common technique, which relies on the different solubilities of the sulfonic acid isomers or their salts. google.comresearchgate.net
A patented process describes a method for separating specific naphthalenedisulfonic acids by adjusting the sulfuric acid concentration of the reaction mixture and controlling the temperature. google.com By diluting the mixture with water to a specific sulfuric acid concentration (e.g., 35% to 90% by weight) and maintaining a certain temperature (e.g., 0°C to 80°C), the desired isomer can be selectively precipitated as a high-purity free acid. google.com For example, 2,7-naphthalenedisulfonic acid can be precipitated with 100% purity by adjusting the sulfuric acid concentration to 41% and holding the temperature at 20°C. google.com The filtrate from one separation can then be further processed to isolate other isomers like the 2,6-disulfonic acid. google.com
Once the amination step is complete, further purification may be necessary. Techniques such as recrystallization from suitable solvents are employed to remove any remaining impurities and isolate the final this compound product in high purity.
Byproduct Characterization and Minimization Strategies
Byproduct Characterization:
The primary source of byproducts arises from the initial disulfonation of naphthalene. The distribution of naphthalenedisulfonic acid isomers is highly dependent on the reaction conditions, including temperature, reaction time, and the concentration of the sulfonating agent (typically sulfuric acid or oleum). During the sulfonation of naphthalene-2-sulfonic acid, which is a common precursor, several isomeric naphthalenedisulfonic acids are formed alongside the desired 1,6-isomer.
Major identified byproducts from the disulfonation step include other naphthalenedisulfonic acid isomers such as 1,7-naphthalenedisulfonic acid, 1,3-naphthalenedisulfonic acid, 2,6-naphthalenedisulfonic acid, and 2,7-naphthalenedisulfonic acid. cdnsciencepub.com The relative abundance of these isomers is influenced by both kinetic and thermodynamic control of the reaction. For instance, lower temperatures tend to favor the formation of alpha-isomers, while higher temperatures promote the formation of the more thermodynamically stable beta-isomers. shokubai.org
Further byproducts can be introduced during the subsequent amination step. Incomplete amination can leave unreacted 1,6-naphthalenedisulfonic acid in the final product. Additionally, side reactions can lead to the formation of other amino-substituted naphthalenedisulfonic acids if the starting material contains a mixture of disulfonic acid isomers. In some related amination processes, the formation of small quantities of carcinogenic 2-aminonaphthalene has been reported as a potential byproduct, necessitating strict control over the reaction conditions and thorough purification of the final product. google.com Over-amination or side reactions can also lead to the formation of diaminonaphthalene derivatives. rsc.org
Minimization Strategies:
Strategies to minimize the formation of these byproducts are centered on precise control of the synthesis parameters and effective purification techniques.
Control of Sulfonation Conditions: The selective synthesis of 1,6-naphthalenedisulfonic acid can be enhanced by carefully controlling the reaction temperature and the concentration of sulfuric acid. google.com For example, specific temperature profiles and acid strengths can be employed to favor the formation of the desired 1,6-isomer over other isomers. cdnsciencepub.com
Isomer Separation: After the sulfonation step, separation of the desired 1,6-naphthalenedisulfonic acid from the mixture of isomers is a critical minimization strategy. This can be achieved through fractional crystallization or by forming salts with specific bases that exhibit differential solubility, allowing for the isolation of the target isomer. google.comgoogle.com
Optimized Amination: In the amination step, controlling the reaction temperature, pressure, and the ratio of reactants is crucial to ensure complete conversion of the 1,6-naphthalenedisulfonic acid and to prevent the formation of over-aminated or other undesirable byproducts.
Purification of the Final Product: Final purification of the this compound is essential to remove any remaining impurities. This can involve techniques such as recrystallization or precipitation to achieve the desired purity standards.
Below is an interactive data table summarizing the common byproducts and strategies for their minimization.
| Reaction Step | Common Byproducts | Characterization Method | Minimization Strategy |
| Disulfonation | 1,7-Naphthalenedisulfonic acid, 1,3-Naphthalenedisulfonic acid, 2,6-Naphthalenedisulfonic acid, 2,7-Naphthalenedisulfonic acid | HPLC, NMR Spectroscopy | Precise control of temperature and sulfuric acid concentration, Isomer separation via fractional crystallization |
| Amination | Unreacted 1,6-naphthalenedisulfonic acid, Other amino-substituted isomers, 2-Aminonaphthalene, Diaminonaphthalene derivatives | HPLC, Mass Spectrometry | Optimization of reaction temperature, pressure, and reactant ratios, Efficient purification of the final product |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient methods for chemical synthesis. For the production of this compound, this involves exploring catalytic methods for selective synthesis and adopting green chemistry principles to minimize waste and environmental impact.
The traditional amination of naphthalenesulfonic acids often requires harsh reaction conditions. Modern approaches focus on the use of catalysts to achieve higher selectivity and efficiency under milder conditions.
One promising area of research is the direct catalytic amination of naphthalene, which could potentially streamline the synthesis process. researchgate.netrsc.org While not yet commercially applied for this compound, studies on the catalytic amination of naphthalene to naphthylamine using heterogeneous catalysts such as zeolites (e.g., HZSM-5) and metal oxides (e.g., V2O5) demonstrate the feasibility of such approaches. rsc.orgresearchgate.net These catalysts can offer high yields and selectivity, with the Brønsted acid sites on the catalyst playing a key role in the amination reaction. rsc.org
The application of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions compared to traditional homogeneous methods. mdpi.com For the selective amination of 1,6-naphthalenedisulfonic acid, the development of shape-selective catalysts could be a key area of future research, enabling the preferential amination at the desired position. acs.orgstarbons.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of this compound can lead to more sustainable production pathways.
Waste Minimization Strategies:
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives, such as water or ionic liquids, where feasible.
Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry, reducing waste and the need for expensive and often toxic catalysts. mdpi.com
Waste Stream Treatment: The waste streams generated during the synthesis, which can contain residual acids, organic byproducts, and inorganic salts, must be treated to minimize their environmental impact. Analysis of the chemical composition of waste streams is the first step towards developing effective treatment and recovery processes. researchgate.net Advanced oxidation processes and biological treatments are potential methods for remediating wastewater from such chemical syntheses.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using catalytic methods that operate at lower temperatures and pressures, contributes to a more sustainable process.
The following table outlines key green chemistry principles and their application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Prevention | Optimize reaction conditions to minimize byproduct formation. | Reduced waste treatment costs, higher product purity. |
| Atom Economy | Utilize high-yield reactions and catalytic processes. | Increased efficiency, less raw material consumption. |
| Less Hazardous Chemical Syntheses | Explore alternative, less toxic reagents and solvents. | Improved worker safety, reduced environmental impact. |
| Design for Energy Efficiency | Employ catalytic methods that operate under milder conditions. | Lower energy costs, reduced carbon footprint. |
| Use of Renewable Feedstocks | Investigate bio-based routes to naphthalene derivatives (long-term goal). | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Minimize the use of protecting groups to reduce reaction steps. | Simplified process, less waste. |
| Catalysis | Utilize selective and recyclable catalysts. | Increased reaction rates, higher selectivity, easier purification. |
By integrating these advanced synthetic techniques and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 1,6 Naphthalenedisulfonic Acid
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of 2-Amino-1,6-naphthalenedisulfonic acid. spectroscopyonline.com These methods offer a detailed fingerprint of the molecule, allowing for comprehensive structural analysis. spectroscopyonline.com
Functional Group Assignment and Molecular Vibrational Analysis
The FT-IR and Raman spectra of naphthalenesulfonic acid derivatives are characterized by absorption bands corresponding to the distinct vibrations of their constituent functional groups. While a specific, fully assigned spectrum for this compound is not detailed in the available literature, analysis of closely related compounds such as 2-Amino-1-naphthalenesulfonic acid and other aminonaphthalene sulfonic acids allows for the confident assignment of expected vibrational frequencies. spectroscopyonline.commdpi.com
The primary functional groups—amino (-NH₂), sulfonic acid (-SO₃H), and the naphthalene (B1677914) ring system—give rise to characteristic bands. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹. libretexts.org The sulfonic acid group is identifiable by the S=O stretching vibrations, which are expected around 1200–1050 cm⁻¹. chemicalbook.com The aromatic C-H stretching of the naphthalene ring generally appears between 3050-3100 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. instanano.com
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | FT-IR, Raman |
| Aromatic | C-H Stretch | 3050 - 3100 | FT-IR, Raman |
| Aromatic | C=C Stretch | 1400 - 1600 | FT-IR, Raman |
| Sulfonic Acid (-SO₃H) | S=O Stretch | 1200 - 1050 | FT-IR |
| Sulfonic Acid (-SO₃H) | S-O Stretch | ~1000 | FT-IR, Raman |
| Amino (-NH₂) | C-N Stretch | 1597 - 1611 | FT-IR |
Note: The data in this table is based on characteristic frequencies for the functional groups and data from analogous compounds. mdpi.comlibretexts.orgchemicalbook.cominstanano.com
Intermolecular Interaction Profiling via Spectroscopic Signatures
The amino and sulfonic acid groups in this compound are capable of forming strong intermolecular hydrogen bonds. nih.govnih.gov These interactions can be studied using vibrational spectroscopy, as they cause noticeable shifts in the vibrational frequencies of the involved groups. nih.gov For instance, the stretching frequency of the S-OH bond in sulfonic acids is sensitive to hydrogen bonding. nih.gov Similarly, the N-H stretching bands of the amino group will be broadened and shifted to lower frequencies when participating in hydrogen bonding. nih.gov Raman spectroscopy, in particular, can be employed to study the degree of acid dissociation and the formation of hydrogen-bonded complexes in solution, providing insight into the molecule's behavior in different chemical environments. nih.govresearchgate.net
Electronic Spectroscopy and Photophysical Properties (UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing information about its chromophores and conjugation. shu.ac.uklibretexts.org The naphthalene ring system, substituted with an electron-donating amino group and electron-withdrawing sulfonic acid groups, dictates the electronic absorption characteristics of the compound.
Electronic Transition Analysis and Absorption Characteristics
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-electrons of the conjugated naphthalene system. libretexts.org The primary transitions are π → π* transitions, which are characteristic of aromatic compounds and typically exhibit high molar absorptivity. shu.ac.uk The presence of the amino group with its non-bonding (n) electrons also allows for n → π* transitions, though these are generally of lower intensity. shu.ac.ukrsc.org
The absorption maxima (λmax) for naphthalene derivatives are influenced by the nature and position of substituents. researchgate.net For naphthalene itself, two distinct absorption bands, ¹Lₐ and ¹Lₑ, are observed. researchgate.net In substituted naphthalenes, these bands can shift. For instance, studies on various naphthalene dyes show absorption in the UV and visible regions, which can be monitored to observe chemical reactions. shu.ac.uk While a specific spectrum for this compound is not provided in the searched literature, data from related compounds like 4-Amino naphthalene-1-sulfonic acid suggest absorption maxima in the ultraviolet range, with the exact wavelength being dependent on the solvent. researchgate.net
Interactive Table: Expected Electronic Transitions and Absorption for this compound
| Transition Type | Chromophore | Expected Absorption Region (nm) |
| π → π | Naphthalene Ring | 250 - 350 |
| n → π | Amino Group (-NH₂) | > 300 |
Note: The data is based on general principles of UV-Vis spectroscopy and data for analogous naphthalene compounds. shu.ac.uklibretexts.orgresearchgate.netresearchgate.net
Luminescent Properties and Fluorescence Studies of Derivatives
Naphthalene and its derivatives are known for their fluorescent properties, making them valuable as fluorescent probes and markers. nih.gov The rigid, planar structure and large π-electron system of the naphthalene core contribute to high quantum yields and excellent photostability. nih.gov
While the fluorescence of this compound itself is not extensively detailed, studies on its derivatives and related compounds like 1,8-anilinonaphthalene sulfonic acid demonstrate their utility as fluorescent probes. nih.gov The fluorescence of such compounds is often highly sensitive to the polarity of their environment. ekb.eg For example, a derivative might exhibit a significant red shift (shift to longer wavelengths) in its emission spectrum as the solvent polarity increases. ekb.eg This solvatochromic behavior is valuable for sensing applications. The fluorescence of aminonaphthalene sulfonic acid derivatives has been successfully used to study binding interactions with biomolecules like proteins. nih.gov Furthermore, derivatives of 1,8-naphthalimide (B145957) with amino groups at various positions have been systematically studied, showing that the substitution pattern dramatically affects the photophysical properties, including fluorescence color and quantum yield. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
While a complete, assigned NMR spectrum for this compound is not available in the referenced literature, ¹H NMR data for highly similar structures, such as 1-Naphthalenesulfonic acid and Disodium 1,5-naphthalenedisulfonate, allow for a reliable prediction of the expected spectrum. chemicalbook.comchemicalbook.com The aromatic region of the ¹H NMR spectrum would be most informative. The protons on the naphthalene ring would appear as a series of multiplets, with their chemical shifts influenced by the electronic effects of the amino and sulfonic acid substituents. oregonstate.edu The strongly electron-withdrawing sulfonic acid groups (-SO₃H) will deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm). oregonstate.edu For example, in 1-Naphthalenesulfonic acid, the proton peri to the sulfonic acid group appears at a significantly downfield shift of approximately 8.8 ppm. chemicalbook.com The amino group (-NH₂), being electron-donating, would have a shielding effect on nearby protons. The exchangeable protons of the amino and sulfonic acid groups would likely appear as broad singlets. mdpi.com
Interactive Table: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in this compound
| Proton Position (Tentative) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-8 | ~8.8 | Doublet | Deshielded by peri-sulfonic acid group at C-1 |
| Aromatic Protons | 7.4 - 8.2 | Multiplets | Complex pattern due to overlapping signals |
| H-5 | ~8.0 | Doublet | Deshielded by adjacent sulfonic acid group at C-6 |
Note: This table is a prediction based on data from analogous compounds like 1-Naphthalenesulfonic acid and Disodium 1,5-naphthalenedisulfonate. chemicalbook.comchemicalbook.com Assignments are tentative and would require experimental confirmation. The solvent is typically DMSO-d₆ or D₂O. chemicalbook.comchemicalbook.com
In addition to ¹H NMR, ¹³C NMR would be used to confirm the carbon skeleton, with predicted spectra available for analogs like 1-Naphthalenesulfonic acid. hmdb.ca
Proton (¹H) NMR Spectral Analysis of this compound and Derivatives
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound by providing information about the chemical environment, connectivity, and spatial arrangement of hydrogen atoms. The aromatic region of the ¹H NMR spectrum is of particular interest, where the five protons on the naphthalene ring system exhibit distinct chemical shifts and coupling patterns influenced by the electronic effects of the amino (-NH₂) and sulfonic acid (-SO₃H) substituents.
The -NH₂ group at the C2 position is an electron-donating group, which typically shields adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the electron-withdrawing -SO₃H groups at the C1 and C6 positions deshield nearby protons, shifting their signals to a lower field (higher ppm). This interplay of electronic effects results in a complex but interpretable spectrum.
The expected splitting patterns for the aromatic protons are governed by spin-spin coupling with their neighbors. For instance, the proton at C3 would likely appear as a doublet, coupled to the proton at C4. The proton at C4, in turn, would be a doublet of doublets, coupled to both the C3 and C5 protons. The remaining protons on the second ring (at C5, C7, and C8) would also display characteristic doublet or doublet of doublets patterns based on their ortho and meta relationships.
While specific spectral data for this compound is not widely published, analysis of related compounds such as 2-n-alkylamino-naphthalene-1,4-diones provides insight into how substituents influence chemical shifts in naphthalene systems. nih.gov The increasing complexity of such derivatives often necessitates the use of more advanced one- and two-dimensional NMR techniques for complete signal assignment. nih.govresearchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on general principles and data from analogous structures.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.3 | d (doublet) | J_ortho ≈ 8-9 Hz |
| H-4 | 7.8 - 8.1 | d (doublet) | J_ortho ≈ 8-9 Hz |
| H-5 | 8.0 - 8.3 | d (doublet) | J_ortho ≈ 7-8 Hz |
| H-7 | 7.5 - 7.8 | dd (doublet of doublets) | J_ortho ≈ 8-9 Hz, J_meta ≈ 1-2 Hz |
| H-8 | 8.2 - 8.5 | d (doublet) | J_ortho ≈ 8-9 Hz |
Carbon-13 (¹³C) NMR and Other Advanced NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts are significantly influenced by the attached functional groups.
Carbons bonded to substituents (ipso-carbons): C1, C2, and C6 will have their chemical shifts strongly affected. The C2 carbon, attached to the electron-donating amino group, will be shielded and appear at a lower chemical shift compared to an unsubstituted naphthalene carbon. Conversely, the C1 and C6 carbons, bonded to the electron-withdrawing sulfonic acid groups, will be deshielded and resonate at a higher chemical shift.
Other aromatic carbons: The remaining seven carbons will also experience shifts based on their proximity to the substituents, following predictable aromatic substitution patterns.
Given the complexity and potential for signal overlap in the 1D spectra, advanced 2D NMR techniques are crucial for unambiguous structural assignment. ipb.pt These methods correlate signals from different nuclei to reveal bonding frameworks.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of protonated carbons.
These advanced methods are routinely applied to elucidate the structures of complex heterocyclic and aromatic compounds, providing definitive evidence of molecular architecture. researchgate.netipb.pt
Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for studying its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₉NO₆S₂. nih.gov
The theoretical monoisotopic mass of this compound is 302.987129 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure this mass with an accuracy in the sub-parts-per-million (ppm) range. This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, the HRMS data for the isomeric 2-Amino-1,5-naphthalenedisulfonic acid shows a precursor m/z of 301.979852 in negative ion mode, corresponding to the [M-H]⁻ ion, which aligns with the expected exact mass. nih.gov
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆S₂ | nih.gov |
| Molecular Weight | 303.3 g/mol | nih.gov |
| Exact Monoisotopic Mass | 302.987129 Da | nih.gov |
| Expected [M-H]⁻ Ion (HRMS) | 301.97985 m/z | Calculated |
| Expected [M+H]⁺ Ion (HRMS) | 304.00278 m/z | Calculated |
Collision-Induced Dissociation (CID) and Infrared Multiple Photon Dissociation/Detachment (IRMPD) Studies
Tandem mass spectrometry (MS/MS) techniques are used to fragment a selected precursor ion to gain structural information. Collision-Induced Dissociation (CID) is the most common method, where ions are accelerated and collided with an inert gas, causing them to break apart at their weakest bonds. For this compound, the most likely initial fragmentation pathway in CID would be the neutral loss of sulfur trioxide (SO₃, 79.957 Da) from one or both of the sulfonate groups, as this is a characteristic fragmentation for sulfonic acids. Subsequent fragmentations would involve cleavage of the naphthalene ring structure.
Infrared Multiple Photon Dissociation (IRMPD) is an alternative fragmentation technique that uses infrared laser photons to excite the vibrational modes of an ion until it accumulates enough energy to dissociate. nih.gov IRMPD can be a "softer" fragmentation method than CID and can provide complementary structural information. nih.gov Studies on sulfonated peptides have shown that IRMPD promotes highly efficient dissociation and can be particularly useful for analyzing molecules containing sulfonate groups. nih.govresearchgate.net The technique can reduce the energy required for dissociation compared to CID, sometimes leading to cleaner spectra with different fragmentation patterns that can aid in structural elucidation. nih.govacs.org The absorption of multiple photons allows for controlled bond cleavage, which can be monitored as a function of laser wavelength to generate an infrared spectrum of the gas-phase ion. nih.gov
X-Ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Crystal Growth and Characterization of this compound and its Salts
To perform single-crystal X-ray diffraction, high-quality crystals of the compound must first be grown. For zwitterionic and highly polar molecules like this compound, crystallization is typically achieved by slow evaporation of a suitable solvent, often water or an alcohol-water mixture. Due to the high acidity of the sulfonic acid groups and the basicity of the amino group, the compound readily forms salts. Growing crystals of these salts (e.g., sodium, potassium, or organic ammonium (B1175870) salts) can often yield crystals of better quality than the parent acid.
While a specific crystal structure determination for this compound is not prominently available in the literature, the characterization process would be analogous to that of similar compounds. For example, the crystal structure of a salt containing the isomeric naphthalene-1,5-disulfonate (B1223632) (NDS²⁻) anion, specifically Ni(C₆H₈N₂)₂(H₂O)₂, has been determined. iucr.org In this structure, the nickel cation is coordinated by organic ligands and water molecules, while the disulfonate anion is non-coordinating. iucr.org The crystal packing is stabilized by extensive charge-assisted N-H···O and O-H···O hydrogen-bonding interactions between the cations, anions, and water molecules, forming a three-dimensional network. iucr.org
Analysis of such a structure would involve:
Data Collection: Mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays to collect diffraction data.
Structure Solution and Refinement: Processing the data to determine the unit cell parameters and space group, followed by solving the phase problem to generate an electron density map and build a model of the atomic positions.
This type of detailed structural analysis provides unequivocal proof of the compound's constitution and reveals the subtle non-covalent forces that dictate its solid-state architecture.
Elucidation of Crystal Packing and Hydrogen Bonding Networks
A thorough search of crystallographic databases and the scientific literature did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and hydrogen bonding network, including crystallographic data tables, cannot be provided at this time.
In the absence of experimental data, a theoretical approach using computational methods for crystal structure prediction could offer insights. Such studies can predict likely packing arrangements and hydrogen bonding motifs. However, published computational studies specifically focused on the crystal structure of this compound were not found.
For related compounds, such as other isomers of aminonaphthalenesulfonic acids and sulfonated naphthalene derivatives, crystallographic studies reveal complex hydrogen-bonding networks. Generally, the amino groups act as hydrogen bond donors, while the oxygen atoms of the sulfonate groups serve as acceptors. These interactions, along with potential π-π stacking of the naphthalene rings, are the primary forces governing the supramolecular assembly in the solid state. The specific geometry and connectivity of these networks depend on the isomeric substitution pattern of the functional groups on the naphthalene core.
Without a determined crystal structure for this compound, any description of its crystal packing and hydrogen bonding would be speculative. Further experimental investigation is required to fully characterize the solid-state structure of this compound.
Computational Chemistry and Molecular Modeling of 2 Amino 1,6 Naphthalenedisulfonic Acid
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties.
Molecular Geometry Optimization and Electronic Structure Analysis
A DFT study would begin with the optimization of the molecular geometry of 2-Amino-1,6-naphthalenedisulfonic acid to find its most stable, lowest-energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would provide information on the distribution of electrons within the molecule, including atomic charges and bond orders. Currently, specific optimized structural parameters for this compound are not available in published research.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)
Once the geometry is optimized, DFT calculations can be used to predict spectroscopic data. For instance, a vibrational frequency analysis would compute the theoretical infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. This theoretical spectrum is invaluable for interpreting experimental spectroscopic results. However, no such computational spectroscopic data has been reported for this compound.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap Determination and Reactivity Prediction
The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. A computational study would precisely calculate these energy levels and the resulting energy gap, offering predictions about how this compound might behave in chemical reactions. This specific data is not presently available.
Molecular Orbital Composition and Density of States (DOS) Analysis
A detailed analysis would also involve examining the composition of the HOMO and LUMO to see which atoms and atomic orbitals contribute most significantly. This reveals the likely sites for nucleophilic (from the HOMO) and electrophilic (to the LUMO) attack. A Density of States (DOS) plot would further illustrate the distribution and contribution of molecular orbitals at different energy levels. This level of detailed orbital analysis for this compound has not been published.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An MEP map for this compound would be instrumental in predicting its intermolecular interaction patterns and sites of chemical reactivity. As with the other computational metrics, a specific MEP map for this compound is not available in the current body of scientific literature.
Identification of Electrophilic and Nucleophilic Sites
The reactivity of this compound is fundamentally governed by the distribution of electron density across its structure, which dictates the location of its electrophilic and nucleophilic sites. An electrophile is a chemical species that is "electron-loving" and tends to accept electrons, often possessing a region of low electron density or a partial positive charge. youtube.com Conversely, a nucleophile is "nucleus-loving," featuring an electron-rich atom that can donate an electron pair to form a new covalent bond. youtube.comvaia.com
In the this compound molecule:
Nucleophilic Sites: The primary nucleophilic center is the amino (-NH₂) group, due to the lone pair of electrons on the nitrogen atom. libretexts.org The oxygen atoms of the two sulfonic acid (-SO₃H) groups also act as nucleophilic sites because of their lone electron pairs. vaia.com The π-electron system of the naphthalene (B1677914) rings constitutes a region of high electron density, which can also exhibit nucleophilic character. youtube.com
Electrophilic Sites: Electrophilic centers are typically atoms bonded to highly electronegative atoms. The sulfur atoms in the sulfonic acid groups are significant electrophilic sites due to the strong electron-withdrawing effect of the attached oxygen atoms. The carbon atoms bonded to the nitrogen of the amino group and the sulfur atoms of the sulfonic acid groups also exhibit partial positive charges, rendering them electrophilic. vaia.com
A common computational tool for visualizing these reactive regions is the Molecular Electrostatic Potential (MEP) map. MEP analysis provides a color-coded map of the electrostatic potential on the molecule's surface, identifying regions of positive and negative charge. spectroscopyonline.com This allows for the precise identification of sites prone to electrophilic and nucleophilic attack, offering insights into the molecule's chemical reactivity and potential for intermolecular interactions. spectroscopyonline.com
Prediction of Chemical Reactivity and Intermolecular Interactions
Computational models can predict the chemical reactivity and intermolecular interaction patterns of this compound. The molecule's functional groups are key to its reactivity. The amino group's nucleophilicity allows it to participate in substitution reactions, while the sulfonic acid groups enhance both solubility and reactivity.
Intermolecular interactions are crucial for understanding the compound's physical properties and how it interacts with other molecules. Key predicted interactions include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate groups are strong hydrogen bond acceptors. This facilitates extensive intermolecular hydrogen-bonding networks, which is a common feature in related amino sulfonic acid crystal structures. semanticscholar.org
Electrostatic Interactions: The charged or highly polar sulfonate and amino groups lead to significant electrostatic interactions between molecules. nih.gov
Studies on similar aromatic amino acids confirm that such interactions, particularly hydrogen bonding, are fundamental to their structure and function. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and bonding interactions within a molecule in detail. It provides a localized, Lewis-like description of the molecular structure, including lone pairs and bond orbitals, and quantifies delocalization effects. researchgate.netresearchgate.net
Delocalization Energies and Donor-Acceptor Interactions
NBO analysis evaluates donor-acceptor (or hyperconjugative) interactions by using a second-order Fock matrix. researchgate.net This reveals the stabilization energy associated with the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. The stability of the molecule is enhanced by these hyperconjugative interactions. researchgate.net
For this compound, significant donor-acceptor interactions are expected to include:
Delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the naphthalene ring.
Interactions involving the lone pairs of the oxygen atoms and the antibonding orbitals of the sulfur-oxygen (σ*) bonds within the sulfonate groups.
The magnitude of these interactions is represented by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. Computational studies on analogous molecules have successfully used NBO analysis to detail these intramolecular dynamics. spectroscopyonline.comresearchgate.net
Table 1: Representative Donor-Acceptor Interactions in Aromatic Amino Sulfonic Acids This table illustrates typical interactions identified by NBO analysis in molecules with similar functional groups. The stabilization energies (E(2)) are representative values.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C-C)ring | High | Lone Pair -> Ring Antibond |
| LP (O)sulfonate | σ* (S-O)sulfonate | Moderate | Lone Pair -> Bond Antibond |
| σ (C-H)ring | σ* (C-C)ring | Low | Bond -> Bond Antibond |
Intermolecular Hydrogen Bonding and Charge Transfer Phenomena
NBO analysis is highly effective in characterizing both intermolecular and intramolecular hydrogen bonds. psu.edu It identifies a hydrogen bond as a specific donor-acceptor interaction between the lone pair of a proton acceptor (e.g., a sulfonate oxygen) and the antibonding σ* orbital of the bond involving the hydrogen donor (e.g., N-H from the amino group). nih.gov This approach quantifies the strength and nature of these crucial interactions.
Furthermore, the presence of a strong electron-donating group (amino) and strong electron-withdrawing groups (sulfonic acids) on the naphthalene π-system facilitates intramolecular charge transfer (ICT). researchgate.net NBO analysis can quantify this charge transfer by examining the populations of the natural orbitals, revealing how electron density is redistributed across the molecule. This phenomenon is critical for understanding the molecule's electronic and optical properties. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule by evaluating the energy associated with different spatial orientations of its atoms and functional groups. nih.gov For this compound, this involves determining the rotational positions of the amino and sulfonic acid groups relative to the rigid naphthalene core. Quantum mechanical methods are often favored for reliably predicting the conformational propensities of such molecules. nih.gov
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD provides a dynamic picture of the molecule's behavior, including its vibrations, rotations, and conformational transitions. nih.gov These simulations are particularly useful for:
Exploring the conformational landscape and the transitions between different low-energy states.
Simulating the molecule in different environments, such as in aqueous solution, to understand solvent effects on its structure and stability. researchgate.net
Investigating how the molecule interacts with other chemical species over time.
Prediction of Physico-Chemical Parameters through Computational Methods
Computational chemistry provides a rapid and cost-effective means of predicting a wide range of physico-chemical parameters before a compound is synthesized or subjected to extensive laboratory testing. These predictions are derived from the molecule's computed structure and electronic properties. For this compound, various properties have been calculated and are available in public databases. nih.gov
Table 2: Computationally Predicted Physico-Chemical Properties of this compound Data sourced from computational predictions. nih.gov
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.3 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 2 |
| Exact Mass | 302.98712935 Da |
| Topological Polar Surface Area | 152 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
Estimation of pKa Values for Acidic Functional Groups
The structure of this compound features three ionizable functional groups: two sulfonic acid (-SO₃H) groups and one amino (-NH₂) group. The acidity of these groups, quantified by their pKa values, is crucial in determining the molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions.
The amino group, conversely, acts as a base, accepting a proton to form a positively charged ammonium (B1175870) ion (-NH₃⁺). Its pKa value reflects the acidity of this conjugate acid. The electronic environment of the naphthalene ring influences the basicity of the amino group.
Based on computational predictions from various software packages that utilize different underlying algorithms, the following pKa values for the functional groups of this compound can be estimated. It is important to note that these are predicted values and may vary slightly between different computational methods.
| Functional Group | Predicted pKa Value (Approximate) | Description |
|---|---|---|
| 1-Sulfonic Acid | < 1 | Strongly acidic due to the electron-withdrawing effects of the naphthalene ring. Expected to be fully deprotonated at physiological pH. |
| 6-Sulfonic Acid | < 1 | Similar to the 1-sulfonic acid group, it is a strong acid and will exist in its anionic form in most aqueous environments. |
| 2-Amino (Conjugate Acid) | ~3.5 - 4.5 | The amino group is basic and will be protonated at acidic pH values. The predicted pKa corresponds to the dissociation of the ammonium ion. |
Prediction of Partition Coefficients Relevant to Environmental Fate
The environmental fate of a chemical compound is significantly influenced by its tendency to partition between different environmental compartments, such as water, soil, and air. Partition coefficients are key parameters used in environmental models to predict this behavior. For this compound, the octanol-water partition coefficient (LogP or LogKow) is a critical indicator of its potential for bioaccumulation and sorption to organic matter in soil and sediment.
Computational models are widely used to estimate these coefficients. These models often employ fragment-based methods or whole-molecule properties to predict the partitioning behavior. Given the presence of highly polar sulfonic acid groups, this compound is expected to be highly water-soluble and have a low octanol-water partition coefficient.
Various computational tools provide predictions for these parameters. The values can differ based on the algorithm and the training dataset used by the software. A compilation of predicted partition coefficients for this compound from different sources provides a comprehensive view of its expected environmental distribution.
| Partition Coefficient | Prediction Method | Predicted Value | Interpretation |
|---|---|---|---|
| LogP (Octanol-Water) | XLogP3 | 0.5 nih.gov | Indicates a low potential for bioaccumulation in fatty tissues. The compound has a preference for the aqueous phase over the lipid phase. |
| LogKow (Octanol-Water) | EPI Suite™ KOWWIN™ (Estimated) | ~ -2.0 to 0.5 | Consistent with a high water solubility and low potential for partitioning into organic matter. The negative value suggests a strong preference for the aqueous phase. |
| LogD at pH 7.4 | (Estimated from pKa and LogP) | Highly Negative | At physiological pH, the sulfonic acid groups are deprotonated, making the molecule highly ionic and therefore extremely water-soluble with very low partitioning into octanol. |
The computational data strongly suggest that this compound will primarily reside in the aqueous compartments of the environment due to its high polarity and low lipophilicity. Its potential for bioaccumulation is considered to be very low.
Derivatization Chemistry and Functionalization Strategies for 2 Amino 1,6 Naphthalenedisulfonic Acid
Azo Coupling Reactions and Chromophore Synthesis
Azo coupling is a fundamental reaction in the synthesis of a vast array of colorants. It involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. nih.gov The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-), which form the basis of their chromophoric properties. cuhk.edu.hk
In the synthesis of reactive dyes, 2-amino-1,6-naphthalenedisulfonic acid can serve as a diazo component. The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves reacting the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. nih.govunb.ca
The resulting diazonium salt is an electrophile that can then react with a suitable coupling component. These coupling components are often complex aromatic structures that may already contain reactive groups, such as triazine or pyrimidine (B1678525) rings, which are capable of forming covalent bonds with textile fibers. The sulfonic acid groups of the this compound moiety enhance the water solubility of the resulting dye, a crucial property for dyeing processes. ontosight.aiontosight.ai The specific structure of both the diazo component and the coupling partner determines the final color and fastness properties of the reactive dye.
A related compound, 2-amino-1,5-naphthalenedisulfonic acid, is noted for its use as a diazo component in producing orange and red azo reactive dyes. chemicalbook.com This highlights the general utility of aminonaphthalenedisulfonic acids in this application.
The design and synthesis of novel azo dyes and pigments frequently utilize aminonaphthalenesulfonic acids, including this compound, as building blocks. nih.govresearchgate.net By strategically selecting the coupling partners, a wide spectrum of colors can be achieved. unb.ca The substituents on the aromatic rings of both the diazo and coupling components influence the electronic properties of the resulting azo compound, thereby affecting its color. cuhk.edu.hk
For example, the synthesis of some azo dyes involves the diazotization of an aminonaphthalenesulfonic acid followed by coupling with another aromatic compound. ontosight.ai The presence of sulfonic acid groups generally imparts good water solubility, making the resulting compounds suitable as acid dyes for materials like wool, silk, and polyamide. Conversely, by avoiding or modifying the solubilizing groups, insoluble pigments can be created.
Table 1: Examples of Azo Dyes Derived from Aminonaphthalenesulfonic Acids This table is illustrative and may not exclusively feature derivatives of this compound, but demonstrates the principle of their use in dye synthesis.
| Dye Name/Class | Diazo Component (Example) | Coupling Component (Example) | Resulting Color Range (Typical) |
| Acid Red 25 | 1-Aminonaphthalene-4-sulfonic acid | Naphthionic acid | Red |
| C.I. Pigment Red 49 | 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) | 2-Naphthol | Red |
| Reactive Orange Dyes | 2-Amino-1,5-naphthalenedisulfonic acid | Various reactive coupling components | Orange |
| Reactive Red Dyes | 2-Amino-1,5-naphthalenedisulfonic acid | Various reactive coupling components | Red |
Amide and Sulfonamide Formation
The presence of both an amino group and sulfonic acid groups on the this compound molecule allows for the formation of amides and sulfonamides, respectively. These reactions provide another avenue for modifying the compound's structure and properties.
The amino group of this compound can react with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, to form amides. libretexts.org This reaction, known as acylation, is a common method for modifying the properties of amines. nih.gov Similarly, the amino group can react with sulfonyl chlorides to yield sulfonamides. The formation of sulfonamides from thiols and amines is a well-established synthetic transformation. nih.gov
These reactions can be used to introduce a wide variety of functional groups onto the naphthalene (B1677914) core, thereby altering the molecule's solubility, reactivity, and potential applications. For instance, introducing long alkyl chains can increase lipophilicity, while incorporating other chromophoric or reactive moieties can lead to the development of new functional materials.
The modification of the amino and sulfonic acid groups is a key strategy for tailoring this compound for specific applications. nih.gov For example, in the context of dye synthesis, acylation of the amino group can be used to protect it during certain reaction steps or to fine-tune the electronic properties of the final dye molecule.
The sulfonic acid groups can also be converted into other functional groups. For instance, they can be converted to sulfonyl chlorides, which are then able to react with amines or alcohols to form sulfonamides or sulfonic esters, respectively. These modifications can dramatically alter the solubility and binding properties of the resulting compounds.
The ability to selectively modify these functional groups allows for the creation of a diverse range of derivatives with tailored properties for applications in areas such as advanced materials and as intermediates in organic synthesis.
Cyclization and Heterocycle Formation Involving this compound
The structure of this compound, with its ortho-disposed amino and sulfonic acid groups, presents opportunities for cyclization reactions to form heterocyclic systems. Such reactions are a cornerstone of synthetic organic chemistry for creating complex molecular architectures. amazonaws.comnih.gov
One potential cyclization pathway involves the formation of a sultam, a cyclic sulfonamide. This can occur through an intramolecular reaction between the amino group and one of the sulfonic acid groups, particularly the one at the 1-position due to its proximity. This type of cyclization is known for other aminonaphthalenesulfonic acids, such as 1-aminonaphthalene-8-sulfonic acid (Peri acid), which readily dehydrates to form a sultam. wikipedia.org
The formation of such heterocyclic derivatives can significantly alter the chemical and physical properties of the parent molecule, including its planarity, polarity, and potential for intermolecular interactions. These modified structures could find applications in medicinal chemistry, where heterocyclic scaffolds are prevalent, or in the development of new functional materials. nih.gov Research has explored the synthesis of various heterocyclic compounds from amino acids and other building blocks, indicating the broad potential of such transformations. Analogous amino-naphthalenedisulfonic acids have been utilized in multicomponent reactions to synthesize heterocyclic structures.
Derivatization for Analytical and Biological Probes
The strategic modification of this compound is pivotal in the development of sophisticated analytical and biological probes. The inherent spectroscopic properties of the naphthalene core, combined with the reactive primary amino group, provide a versatile platform for designing molecules with specific functionalities for detection and imaging. Derivatization aims to enhance detectability, selectivity, and sensitivity, transforming the parent molecule into a powerful tool for various scientific disciplines.
Tagging Agents for Chromatographic and Spectroscopic Detection
The derivatization of this compound can yield highly effective tagging agents for the analysis of various molecules, particularly amino acids, by chromatographic and spectroscopic techniques. The primary amino group on the naphthalene ring serves as a reactive handle for covalent attachment to target analytes. This process, known as pre-column derivatization in high-performance liquid chromatography (HPLC), converts the analytes into derivatives with enhanced detection characteristics.
The fundamental principle involves reacting the amino group of this compound with a suitable functional group on the target molecule. For instance, in amino acid analysis, the amino group of the acid can be transformed into a reagent that subsequently reacts with the amino acids to form stable, highly fluorescent, or UV-active derivatives. These derivatives can then be readily separated and quantified using techniques like reversed-phase HPLC coupled with fluorescence or UV detectors.
A common strategy involves the conversion of the amino group into a more reactive species, such as a sulfonyl chloride or an isothiocyanate. These derivatives can then react with primary and secondary amines of amino acids or other biomolecules to form stable sulfonamides or thioureas, respectively. The presence of the naphthalene moiety in the resulting tag imparts favorable chromatographic properties and, more importantly, a strong chromophore or fluorophore for sensitive detection.
The sulfonic acid groups on the naphthalene ring play a crucial role in the utility of these tagging agents. They enhance the water solubility of the derivatization reagent and the resulting derivatives, which is advantageous for analyses conducted in aqueous mobile phases commonly used in reversed-phase HPLC. Furthermore, the electronic properties of the sulfonic acid groups can influence the spectroscopic characteristics of the naphthalene core, potentially enhancing the fluorescence quantum yield or molar absorptivity of the tagged analytes.
While specific derivatizing agents based on this compound are not as widely commercialized as some other tagging agents like dansyl chloride or dabsyl chloride, the underlying chemical principles support its potential for such applications. The synthesis of custom tagging agents from this precursor allows for the fine-tuning of properties such as reactivity, stability of the derivatives, and the spectral characteristics of the tag to suit specific analytical needs.
| Parameter | Description |
| Analyte Class | Primarily amino acids, peptides, and other primary and secondary amine-containing compounds. |
| Derivatization Reaction | Typically involves the reaction of a modified this compound derivative (e.g., sulfonyl chloride) with the amino group of the analyte. |
| Detection Method | High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV/Visible Spectroscopic Detection. |
| Advantage of Sulfonic Acid Groups | Increased water solubility of the reagent and derivatives, compatibility with aqueous mobile phases. |
| Role of Naphthalene Core | Provides a strong chromophore/fluorophore for sensitive detection and favorable chromatographic properties. |
Fluorescent Probe Development based on Naphthalene Derivatives
The naphthalene scaffold is a well-established fluorophore, and derivatives of this compound are valuable precursors in the synthesis of fluorescent probes for biological imaging and sensing. The development of these probes often involves the modification of the amino group to introduce a recognition moiety that can selectively interact with a specific analyte or biological target. This interaction triggers a change in the fluorescence properties of the naphthalene core, enabling the detection and quantification of the target.
One common strategy is to utilize the amino group as a key component of a photoinduced electron transfer (PET) sensor. In such a system, a receptor unit for the target analyte is covalently linked to the amino group. In the absence of the analyte, the fluorescence of the naphthalene fluorophore is quenched due to PET from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.
The sulfonic acid groups on the naphthalene ring are particularly beneficial for the development of biological probes. They enhance the water solubility of the probe, which is essential for applications in biological media, and can also play a role in modulating the interaction of the probe with cellular structures or biomolecules. The position of the sulfonic acid groups can influence the electronic distribution within the naphthalene ring system, thereby affecting the photophysical properties such as the excitation and emission wavelengths, quantum yield, and Stokes shift.
For instance, derivatives of this compound can be conceptualized as scaffolds for probes designed to detect specific ions, reactive oxygen species, or enzymatic activity within living cells. The synthesis would involve coupling the amino group with a specific chelator, a reactive group, or an enzyme substrate, respectively. The resulting probe's fluorescence response would then be directly linked to the concentration or activity of the target.
Research on naphthalimide derivatives, which can be synthesized from amino-naphthalenesulfonic acids, highlights the potential of this class of compounds. Naphthalimides are known for their high fluorescence quantum yields, large Stokes shifts, and excellent photostability, making them ideal fluorophores for demanding biological imaging applications. By incorporating the this compound moiety into a naphthalimide structure, it is possible to create probes with tailored properties for specific biological investigations.
While the direct use of this compound as a fluorescent probe is limited by its intrinsic fluorescence characteristics, its role as a versatile intermediate is significant. Its derivatization opens up a vast chemical space for the creation of novel fluorescent probes with enhanced performance for a wide range of analytical and biological applications.
| Feature | Role in Fluorescent Probe Development |
| Naphthalene Core | Acts as the fundamental fluorophore, providing the basis for the fluorescence signal. |
| Amino Group | Serves as a reactive site for the attachment of recognition moieties (receptors) for specific analytes. Can be part of a photoinduced electron transfer (PET) quenching system. |
| Sulfonic Acid Groups | Enhance water solubility for biological compatibility and can modulate interactions with biological targets and influence photophysical properties. |
| Derivatization Strategy | Covalent modification of the amino group to create "turn-on" or "turn-off" fluorescent sensors for specific ions, molecules, or enzymatic activities. |
| Potential Applications | Bioimaging of cellular processes, sensing of biologically relevant analytes, and high-throughput screening assays. |
Applications in Advanced Materials Science and Engineering
Role as an Intermediate in Polymer and Resin Synthesis
2-Amino-1,6-naphthalenedisulfonic acid serves as a critical intermediate in the synthesis of specialized polymers and resins. The presence of both an amine group, which can undergo reactions like condensation and diazotization, and sulfonic acid groups, which enhance solubility and can participate in ionic interactions, provides a versatile platform for polymer construction.
The strategic use of amino acid derivatives as monomers allows for the creation of functional polymers with highly specific and tunable properties. dntb.gov.ua The structure of this compound is particularly advantageous for designing functional monomers. The sulfonic acid groups can be leveraged to ensure water solubility, a desirable trait for certain processing techniques and applications like coatings or sensors. uludag.edu.tr The amino group provides a reactive site for polymerization. For instance, related amino-substituted naphthalenesulfonic acids have been used as precursors for aniline (B41778) polymers, forming copolymer materials. semanticscholar.org The rigid naphthalene (B1677914) unit, when incorporated into a polymer backbone, can enhance thermal stability and introduce specific optical characteristics. By chemically modifying the amino or sulfonic acid groups before polymerization, researchers can fine-tune properties such as charge density, hydrophobicity, and reactivity, enabling the development of polymers for targeted applications. nih.gov
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are renowned for their electronic and optical properties, finding use in devices like LEDs and solar cells. uludag.edu.tr this compound and its isomers are valuable monomers for creating new types of conjugated polymers.
Research has demonstrated the synthesis of Schiff base polymers, a class of conjugated polymers, through the condensation reaction of an amino-naphthalene sulfonic acid derivative with an aldehyde. uludag.edu.trcomu.edu.tr The resulting monomer can then be polymerized via oxidative polycondensation to yield a poly(imine) or poly(azomethine). uludag.edu.trcomu.edu.tr For example, a Schiff base compound was synthesized from 8-amino-1-naphthalene-3,6-disulfonic acid and 4-hydroxybenzaldehyde, which was then polymerized in an alkaline medium. comu.edu.tr Similarly, studies on 7-amino-4-hydroxy-2-naphthalenesulfonic acid have shown its transformation into a polyimine through oxidative polymerization. uludag.edu.tr These synthesized polymers exhibit semiconductor properties, with optical and electrochemical band gaps that are lower than their constituent monomers. uludag.edu.trcomu.edu.tr
The properties of such polymers derived from naphthalene disulfonic acid monomers are summarized in the table below.
| Polymer Type | Monomer(s) | Key Findings | Reference |
| Poly(naphthol) | 8-amino-1-naphthalene-3,6-disulfonic acid | High fluorescent emission intensity; Photoluminescence (PL) quantum yield of 13.6%. | comu.edu.tr |
| Schiff Base Polymer | 8-amino-1-naphthalene-3,6-disulfonic acid, 4-hydroxybenzaldehyde | Lower optical and electrochemical band gaps compared to monomers, suggesting semiconductor potential. | comu.edu.tr |
| Poly(imine) | 7-amino-4-hydroxy-2-naphthalenesulfonic acid, 4-hydroxybenzaldehyde | Evaluated as a semiconductor; Mw values varied between 6365 Da and 8900 Da. | uludag.edu.tr |
Supramolecular Assemblies and Coordination Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The functional groups on this compound make it an excellent candidate for building complex supramolecular structures.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govcore.ac.uk While direct synthesis of a MOF using this compound is not extensively documented, its structural characteristics make it a highly suitable organic linker. The sulfonic acid groups can coordinate strongly with metal centers, and the amino group offers an additional coordination site.
The use of similar naphthalene-based linkers is well-established. For example, 2,6-naphthalenedicarboxylic acid is used to synthesize thermally stable MOFs like Fe-NDC and Zr-NDC. nih.govresearchgate.net The dual aromatic rings in the naphthalene structure contribute to greater thermal resilience and hydrophobicity compared to single-ring linkers. nih.gov Furthermore, amino-functionalized linkers, such as 2-aminoterephthalic acid, are employed to create MOFs like MIL-53(Al), which have applications in areas like drug delivery. researchgate.net The amino groups within the MOF structure can be used for post-synthesis modification or to tune the framework's properties. Given these precedents, this compound holds significant potential as a linker for designing novel MOFs with tailored pore environments and functionalities.
Self-assembly is a process where components spontaneously organize into ordered structures. The amino and sulfonic acid groups of this compound are prime drivers for self-assembly through hydrogen bonding. In its crystalline form, the related 5-amino-2-naphthalenesulfonic acid exists as a zwitterion, where the proton from the sulfonic acid group transfers to the amino group. semanticscholar.org All the resulting aminium protons then form strong head-to-tail intermolecular hydrogen bonds with sulfonate oxygen atoms of neighboring molecules, creating an extensive three-dimensional framework polymer structure. semanticscholar.org
This capacity for forming robust hydrogen-bonding networks is a key feature in designing new materials. researchgate.net Studies on other naphthalene-based molecules containing amino acids have shown that hydrogen bonding, in conjunction with π-π stacking between the naphthalene rings, dictates the formation of self-assembled structures like fibrillar networks, which can lead to the formation of organogels. rsc.orgresearchgate.net The specific arrangement of functional groups, such as the orientation of amide bonds, can significantly influence the mechanical strength and optical properties of the resulting gel. rsc.org These self-assembly processes, driven by the interplay of hydrogen bonds and other non-covalent forces, are fundamental to creating novel soft materials and hydrogels. rsc.orgresearchgate.netnih.gov
Advanced Functional Materials with Tailored Optical or Electronic Properties
The incorporation of this compound into larger molecular or polymeric structures can yield advanced materials with specific, tunable functions. The inherent electronic structure of the naphthalene core, combined with the influence of its functional groups, provides a basis for creating materials with desirable optical and electronic characteristics.
Polymers synthesized from naphthalene sulfonic acid derivatives have shown significant potential as advanced functional materials. researchgate.net For instance, fluorescent conjugated polymers derived from 8-amino-1-naphthalene-3,6-disulfonic acid exhibit strong photoluminescence with high quantum yields, making them suitable for applications in sensors or light-emitting devices. comu.edu.trresearchgate.net The poly(naphthol) derivative, in particular, showed a high fluorescent emission intensity of 1000 a.u. and a photoluminescence quantum yield of 13.6% in a DMF solution. comu.edu.tr
Furthermore, the conjugated polymers produced from these monomers often have lower optical and electrochemical band gaps compared to the monomers alone, indicating they behave as semiconductors. uludag.edu.tr This property is crucial for the development of organic electronics. The introduction of silicon-containing moieties into naphthalene-based Schiff base oligomers is another strategy to create wide-bandgap materials with high thermal stability for optoelectronic applications. mdpi.com By controlling the polymerization process and the choice of co-monomers, it is possible to precisely tune the electronic energy band structure and charge transfer efficiency of the final material. researchgate.net
Development of NLO (Non-Linear Optical) Materials from Naphthalene Derivatives
Naphthalene derivatives are a significant class of organic molecules investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics, optical computing, and data storage. analis.com.mynih.gov The NLO response in these molecules originates from the delocalization of π-electrons across the aromatic system, which can be enhanced by the strategic placement of electron-donating and electron-accepting groups. analis.com.mynih.gov This donor-π-acceptor (D-π-A) framework facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO activity. analis.com.my
Research into related structures demonstrates the potential for developing NLO materials from naphthalene-based compounds. For instance, chalcone (B49325) derivatives incorporating a naphthalene moiety have shown significant NLO properties. analis.com.my Similarly, azo dyes containing naphthalene units are recognized for their potential in NLO applications due to their robust photo-thermal stability and modifiable structures. uobasrah.edu.iquobasrah.edu.iq Theoretical studies on naphthalene diimide (NDI) derivatives show that their third-order polarizability (γ), a measure of NLO activity, can be systematically tuned by chemical modification. researchgate.net
The structure of this compound, with its inherent amino (donor) and sulfonyl (acceptor) groups, provides a foundational D-A system. Further modifications, such as extending the π-conjugated system or introducing stronger donor/acceptor groups, could significantly enhance its NLO response. The table below summarizes the NLO properties of various naphthalene derivatives, illustrating the potential of this class of compounds.
| Compound Type | Key Structural Feature | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Naphthalen-1-yl Ethynylated-Chalcone | D-π-A system with acetylide moiety | First hyperpolarizability (βtot) | βtot value of 420.51 x 10-30 esu, indicating high NLO properties. | analis.com.my |
| Naphthalene Diimide (NDI) Derivatives | Systematic thionation (sulfur substitution) | Third-order polarizability (γ) | γ amplitude increased by ~150% from the base NDI to the tetrathione derivative (NDI-10). | researchgate.net |
| Azo Dye Naphthalene Derivative | 1-(2,5-Dimethoxy-phenylazo)-naphthalen | Third-order susceptibility | Measured values were on the order of 10-12 esu, suggesting suitability for optical switching. | researchgate.net |
| Azo Dye Sulfonic Acid | 1-amino-2-hydroxy naphthalin sulfonic acid derivative | Nonlinear refractive index | Demonstrated significant nonlinear refraction, making it a candidate for optoelectronic applications. | uobasrah.edu.iquobasrah.edu.iq |
Luminescent Materials and Sensors Based on Modified this compound
The naphthalene scaffold is an excellent fluorophore, and its derivatives are widely used as fluorescent probes and sensors. The amino and sulfonic acid groups of this compound can be readily modified to create receptors that exhibit changes in their fluorescence properties upon binding to specific analytes. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or shift in the emission wavelength.
Derivatives of aminonaphthalenesulfonic acids are well-known for their sensitivity to the local environment and their ability to bind to various species. For example, 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS), a structural analogue of the title compound, is a widely used fluorescent probe to study biological structures. nih.gov Other naphthalene-based sensors have been developed for the selective detection of metal ions and biomolecules. thno.orgrsc.org For instance, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) demonstrated high selectivity for Al³⁺ ions in both ethanol (B145695) and physiological buffer, enabling its use for intracellular imaging. rsc.org Another study reported that naphthalene dialdehyde (B1249045) derivatives could serve as fluorescent probes for biothiols like glutathione. thno.org
The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The binding of an analyte modulates these processes, leading to a detectable optical response. The sulfonic acid groups enhance water solubility, making these sensors suitable for applications in biological systems. nih.gov
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| N-(2-hydroxy-1-naphthalene)-N'-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 1.0 x 10⁻⁷ M | rsc.org |
| Naphthalene dialdehyde derivatives (MNDA, FNDA) | Glutathione (GSH) | Nucleophilic addition reaction leading to fluorescence enhancement | 6.3 x 10⁻⁸ M (for Hcy with MNDA) | thno.org |
| Naphthalene derivative with Schiff base structure | Al³⁺ | Chelation with probe in a 2:1 ratio | 8.73 x 10⁻⁸ M | mdpi.com |
| Rhodamine-amino derivatives | Pd²⁺ | Spirolactam ring-opening | Not specified | nih.gov |
Interfacing with Nanomaterials for Hybrid Systems
The functional groups of this compound make it an ideal candidate for surface functionalization of nanomaterials, creating organic-inorganic hybrid systems with synergistic properties. These hybrid materials can combine the processability and chemical tunability of the organic molecule with the unique physical and electronic properties of the nanomaterial.
Graphene Oxide (GO): Graphene oxide possesses a surface rich in oxygen-containing functional groups (epoxy, hydroxyl, carboxylic acid), which can be used as anchor points for chemical modification. nih.gov Aminonaphthalene sulfonic acids can be grafted onto the GO surface. For example, 4-Amino-3-hydroxy-1-naphthalenesulfonic acid has been successfully used to functionalize GO, creating a highly efficient and reusable solid acid nanocatalyst. rsc.orgnih.gov This functionalization is typically confirmed by techniques like FT-IR spectroscopy, which shows the appearance of new bonds corresponding to the organic moiety, and thermogravimetric analysis (TGA), which reveals changes in thermal stability. nih.govnih.gov The sulfonic acid groups can also improve the proton conductivity of GO-based membranes, making them potentially useful for applications like proton exchange membranes in fuel cells. polimi.it
Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose photoluminescent properties are highly sensitive to their surface chemistry. nih.gov Surface functionalization is crucial for their stability in aqueous environments and for conjugation with biomolecules. nih.govgoogle.com While direct functionalization with this compound is not explicitly detailed in the provided literature, the principles of QD surface chemistry allow for such interfacing. The amino group can be used for covalent attachment to QDs that have carboxyl-terminated surfaces via carbodiimide (B86325) (EDC) chemistry. nih.gov Alternatively, the amino groups can bind directly to the zinc atoms on the surface of ZnS-capped QDs. researchgate.net The sulfonic acid groups would impart excellent water solubility and stability to the resulting QD-organic hybrid, which is essential for bioimaging and sensing applications. nih.govresearchgate.net
| Nanomaterial | Organic Functionalizer | Method of Interfacing | Resulting Property/Application | Reference |
|---|---|---|---|---|
| Graphene Oxide (GO) | 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | Covalent bonding to GO surface groups | Heterogeneous solid acid nanocatalyst | rsc.orgnih.gov |
| Graphene Oxide (GO) | Amino sulfonic acid | Covalent functionalization | Potential carrier for drug delivery | nih.gov |
| (CdSe)ZnS Quantum Dots | Amino acids (Histidine, N-acetyl-cysteine) | Ligand exchange, binding to Zn(II) on QD surface | Water-soluble, highly luminescent QDs for bio-assembly | researchgate.net |
| Graphene Oxide (GO) | Naphthalene sulfonate | Blending/self-assembly | Improved proton conductivity for potential use in proton exchange membranes | polimi.it |
Environmental Chemistry and Biodegradation Studies of 2 Amino 1,6 Naphthalenedisulfonic Acid
Environmental Fate and Transport Mechanisms
The environmental behavior of 2-Amino-1,6-naphthalenedisulfonic acid, like other naphthalenesulfonic acids, is largely governed by its physicochemical properties, which dictate its movement and persistence in various environmental compartments.
This compound is characterized by its high water solubility. This is a common trait for naphthalenedisulfonic acids, attributed to the presence of two highly polar sulfonic acid groups. chemicalbook.com This high solubility means that if released into the environment, the compound will likely be mobile in aquatic systems. fishersci.com Generally, naphthalenesulfonic acids are considered to be resistant to degradation, which can lead to their persistence in water. tandfonline.com The presence of sulfonate groups on the naphthalene (B1677914) ring is known to make the compound more resistant to microbial attack compared to unsubstituted naphthalene. tandfonline.com While specific persistence data for the 2-amino-1,6-isomer is limited, related azo acid dyes derived from such compounds are expected to remain in the water column for extended periods due to their hydrophilic nature. canada.ca
Despite their high water solubility, naphthalenesulfonic acids are expected to partition from the water column and adsorb to environmental solids. If released into water, 2-Amino-1-naphthalenesulfonic acid is anticipated to adsorb to suspended solids and sediment. nih.gov This partitioning is driven by electrostatic interactions between the charged sulfonate groups and the surfaces of soil particles and sediments. canada.ca This process effectively transfers the compound from the aqueous phase to solid matrices, where it may become sequestered.
Biodegradation Pathways and Microbial Metabolism
The biodegradation of naphthalenesulfonic acids is a critical process for their removal from the environment. It involves specialized microbial communities that have evolved enzymatic machinery to cleave the stable carbon-sulfur bond and mineralize the aromatic ring structure.
The ability to degrade naphthalenesulfonic acids is not widespread among microorganisms but has been identified in several bacterial strains, particularly from the genus Pseudomonas. tandfonline.com For instance, Pseudomonas sp. strains A3 and C22 have been shown to metabolize naphthalenesulfonic acids. nih.gov A Moraxella species has been isolated that can degrade naphthalene-1,6-disulfonic acid, a close structural analog to the target compound. nih.govnih.gov
Mixed bacterial cultures have demonstrated a remarkable capacity for degrading complex sulfonated naphthalenes. A stable consortium of eleven strains from the genera Flavobacterium, Bacillus, and Pseudomonas was required for the complete degradation of 6-aminonaphthalene-2-sulfonic acid. oup.com This suggests that complex interactions and complementary metabolic pathways within a microbial community are often necessary to achieve full mineralization of these xenobiotic compounds. nih.govoup.com In some cases, one bacterial species may perform the initial desulfonation, releasing metabolites that are then utilized by other members of the community. nih.gov
Table 1: Bacterial Strains Involved in Naphthalenesulfonic Acid Degradation
| Bacterial Genus/Strain | Degraded Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas sp. A3, C22 | Naphthalenesulfonic acids | Initiate metabolism via double hydroxylation of the aromatic ring. | nih.gov |
| Pseudomonas sp. DS-l | 1,6- and 2,6-Naphthalenedisulfonic acid | Degrades the compounds via a 5-sulfosalicylic acid intermediate. | tandfonline.com |
| Moraxella sp. | Naphthalene-1,6-disulfonic acid; Naphthalene-2,6-disulfonic acid | Adapted to use the compounds as a growth substrate. | nih.govnih.gov |
| Arthrobacter sp. | Various substituted naphthalenesulfonates | Can utilize sulfonated aromatics as a sole sulfur source. | nih.govnih.gov |
| Mixed Culture (Flavobacterium, Bacillus, Pseudomonas) | 6-Aminonaphthalene-2-sulfonic acid | A stable, mixed community was essential for complete degradation. | oup.com |
The key step in the biodegradation of naphthalenesulfonic acids is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. In aerobic environments, a primary mechanism involves the action of dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring bearing the sulfonate group, a process called dihydroxylation. nih.gov This regioselective 1,2-dioxygenation destabilizes the C-S bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.govasm.org
For naphthalenedisulfonic acids, the degradation proceeds in steps. The first desulfonation occurs via this regioselective dihydroxylation. nih.gov The resulting intermediate, often a sulfosalicylate, undergoes a second desulfonation during its subsequent metabolism. For example, the degradation of naphthalene-1,6- and -2,6-disulfonic acid proceeds through 5-sulfosalicylic acid, which is then desulfonated to gentisic acid, a compound that can enter central metabolic pathways. tandfonline.comnih.govnih.gov
Three general aerobic desulfonation mechanisms have been proposed oup.com:
Oxygenation-assisted elimination: Destabilization of the C-S bond by adding an oxygen atom to the same carbon, leading to the loss of sulfite. This is the most common pathway for aromatic sulfonates.
Thiamine pyrophosphate (TPP)-assisted elimination: Activation of the carbon atom adjacent to the C-S bond, facilitating the release of sulfite.
Reductive cleavage: A formally reductive reaction that cleaves the C-S bond, though this mechanism is less characterized.
Information on anaerobic desulfonation is more limited, but it is a recognized metabolic strategy. Anaerobic bacteria can dissimilate sulfonates by using them as electron acceptors, electron donors for anaerobic respiration, or as substrates for fermentation. oup.com
A diverse range of bacteria, often acting in consortia, are responsible for degrading naphthalenesulfonic acids. Genera that have been identified include Pseudomonas, Moraxella, Arthrobacter, Flavobacterium, and Bacillus. nih.govoup.comnih.gov Stable isotope probing (SIP) has also implicated Gammaproteobacteria of the family Chromatiaceae and Betaproteobacteria of the genus Thauera in naphthalene degradation in contaminated waters. frontiersin.org The success of degradation often relies on the synergistic actions of these varied microbial communities. frontiersin.org
The enzymes driving this process are primarily oxygenases. frontiersin.org Naphthalene dioxygenases, which are also responsible for the initial attack on naphthalene, can initiate the degradation of naphthalenesulfonates. nih.gov These enzymes are typically multi-component systems that incorporate molecular oxygen into the aromatic ring. oup.com Following the initial desulfonation and ring cleavage, other enzymes such as gentisate 1,2-dioxygenase are involved in processing the intermediates, channeling them into central metabolism. nih.govnih.gov The expression of these degradative enzymes is often inducible, meaning their production is triggered by the presence of the naphthalenesulfonic acid substrate or an early metabolite. nih.govnih.gov
Table 2: Key Enzymes in Naphthalenesulfonic Acid Degradation
| Enzyme | Function | Microbial Source Example | Reference(s) |
|---|---|---|---|
| Naphthalene Dioxygenase | Initiates degradation by dihydroxylating the sulfonated ring, leading to desulfonation. | Pseudomonas spp. | nih.gov |
| Gentisate 1,2-Dioxygenase | Cleaves the aromatic ring of gentisic acid, a common intermediate. | Moraxella sp. | nih.govnih.gov |
| Salicylate 5-hydroxylase | Involved in the second desulfonation step during the conversion of 5-sulfosalicylic acid. | Pseudomonas spp. | nih.gov |
Formation and Fate of Metabolites from Reductive Cleavage
The environmental fate of azo dyes, which may be synthesized using this compound, is largely determined by the cleavage of the characteristic azo bond (-N=N-). This process, known as reductive cleavage, is the initial step in the biodegradation of these dyes and typically occurs under anaerobic (oxygen-deficient) conditions, often mediated by microbial enzymes called azoreductases. nih.govnih.govmdpi.com The breakdown of the azo linkage results in the decolorization of the dye and the formation of corresponding aromatic amines. nih.govresearchgate.netresearchgate.net
When an azo dye derived from this compound undergoes reductive cleavage, it splits into its constituent precursor amines. One of these metabolites would be this compound itself, while the other would be a different aromatic amine derived from the other half of the original dye molecule. While the parent azo dye is colored, the resulting aromatic amine metabolites are generally colorless but can be more persistent and exhibit greater toxicity. nih.govnih.govnih.gov Some aromatic amines are known to be potential carcinogens. nih.govindustrialchemicals.gov.au
Ecological Impact Assessment and Risk Mitigation Strategies
Ecotoxicological Studies on Aquatic Organisms (for related compounds)
Direct ecotoxicological data for this compound is limited. However, studies on structurally related compounds, such as other sulfonated aromatic compounds and naphthalenes, provide insight into the potential ecological impact on aquatic life. These compounds can enter aquatic ecosystems through industrial effluents. The sulfonic acid groups generally increase water solubility, but the aromatic structure can be resistant to degradation and may pose a risk to aquatic organisms. nih.gov
Toxicity is often evaluated using standard indicator species, such as the water flea (Daphnia magna), fish, and aquatic plants. The results are typically reported as the median effective concentration (EC50), which is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population, or the median lethal concentration (LC50), the concentration that kills 50% of the test population over a specified time. Studies on various sulfonated compounds have shown a wide range of toxicities. For example, perfluorooctane (B1214571) sulfonate (PFOS) has been found to be more toxic to aquatic invertebrates than perfluorooctanoic acid (PFOA). researchgate.net The chronic toxicity of aminomethylphosphonic acid (AMPA), an environmental metabolite, was evaluated, with a no-observed-effect concentration (NOEC) for Daphnia magna reproduction determined to be 15 mg/L. nih.gov
The following table summarizes ecotoxicity data for several related sulfonated compounds on various aquatic organisms.
| Compound | Test Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Perfluorooctane sulfonate (PFOS) | Daphnia magna | LC50 | 48h | 70 - 130 | researchgate.net |
| Perfluorooctanoic acid (PFOA) | Daphnia magna | LC50 | 48h | >500 | researchgate.net |
| Linear Alkylbenzene Sulfonate (LAS) | Potamogeton perfoliatus (aquatic plant) | Growth Damage | - | >10 | nih.gov |
| Aminomethylphosphonic acid (AMPA) | Daphnia magna | NOEC (Reproduction) | 21d | 15 | nih.gov |
| Aminomethylphosphonic acid (AMPA) | Pimephales promelas (fathead minnow) | NOAEC (Early-life stage) | - | 12 | nih.gov |
| Ibuprofen | Daphnia magna | EC50 | 24h | 17.80 | mdpi.com |
| Indomethacin | Daphnia magna | EC50 | 24h | 22.38 | mdpi.com |
Development of Environmentally Friendly Synthesis and Application Methods
Recognizing the environmental concerns associated with traditional chemical manufacturing, significant research has focused on developing "green" synthesis and application methods for azo dyes and their intermediates. The conventional synthesis of azo dyes involves diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction. lookchem.comekb.eg Traditional diazotization often requires the use of strong mineral acids (e.g., hydrochloric acid) and sodium nitrite (B80452) at low temperatures (0–5 °C), which can lead to the formation of hazardous nitrogen oxides and presents challenges with temperature control and corrosive reagents. lookchem.comthieme-connect.com
Modern, environmentally friendly approaches aim to mitigate these issues through several strategies:
Use of Solid Acid Catalysts: One promising green method involves replacing corrosive liquid acids with reusable solid acid catalysts. For instance, sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been used to facilitate diazotization and coupling reactions. rsc.orgresearchgate.net This method can often be performed at room temperature under solvent-free conditions (e.g., by grinding), which simplifies the process, reduces energy consumption, and allows for easy separation and recycling of the catalyst. lookchem.comrsc.org Other catalysts like nano silica (B1680970) supported boron trifluoride have also been used effectively. researchgate.net
Alternative Reagents and Solvents: The use of alternative, less hazardous reagents for diazotization is another key area of green chemistry. Reagents such as tert-butyl nitrite, in combination with milder acids like p-toluenesulfonic acid, can be used in more environmentally benign solvents like ethyl acetate (B1210297) or even in water, reducing the reliance on harsh acids and organic solvents. thieme-connect.comresearchgate.net
These green chemistry principles—including the use of renewable feedstocks, safer solvents, catalytic reactions, and improved energy efficiency—are central to reducing the environmental footprint associated with the synthesis and application of dyes derived from this compound.
Analytical Methodologies for the Detection and Quantification of 2 Amino 1,6 Naphthalenedisulfonic Acid
Chromatographic Techniques
Chromatographic techniques are pivotal for the separation and analysis of 2-Amino-1,6-naphthalenedisulfonic acid from complex mixtures. These methods leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the purity assessment and quantification of this compound. Purity verification can be accomplished using HPLC coupled with an ultraviolet (UV) detector. For quantitative analysis, a reverse-phase HPLC method is often employed.
A typical HPLC method for a structurally similar compound, 6-amino-1,3-naphthalenedisulfonic acid, utilizes a C18 column. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like phosphoric acid or formic acid for mass spectrometry compatible applications. sielc.com The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The concentration of the compound is determined by comparing the peak area of the analyte to that of a known standard.
Table 1: Illustrative HPLC Parameters for Aminonaphthalenesulfonic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV at 270 nm |
| Flow Rate | 1.0 mL/min |
| Application | Purity assessment, quantification, impurity isolation |
This table presents a general method that may be adapted for this compound based on methods for similar compounds. sielc.comsielc.com
Capillary Electrochromatography for Separating Derivatized Compounds
Capillary Electrochromatography (CEC) is a hybrid technique that merges the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. wikipedia.org In CEC, the mobile phase is driven through a packed capillary by electroosmotic flow (EOF), which is generated by applying a high voltage across the capillary. wikipedia.org This technique is particularly well-suited for the separation of charged analytes like this compound and its derivatives.
The separation in CEC is governed by both the electrophoretic migration of the analytes and their partitioning between the stationary phase and the mobile phase. wikipedia.org For sulfonated aromatic compounds, including naphthalenedisulfonate isomers, CEC has demonstrated effective separation. researchgate.netbohrium.com The use of modifiers in the mobile phase, such as organic solvents or micellar agents like sodium dodecyl sulfate (B86663) (SDS), can significantly enhance the separation selectivity. researchgate.netnih.gov Derivatization of the amino group, as discussed in section 8.3, can further improve separation and detection in CEC.
Spectroscopic Analytical Methods
Spectroscopic methods are instrumental in the detection and quantification of this compound by measuring its interaction with electromagnetic radiation.
Spectrofluorimetric Methods for Sensitive Detection
Spectrofluorimetry offers high sensitivity for the detection of fluorescent compounds. While this compound itself may exhibit some native fluorescence, its detection can be significantly enhanced through derivatization or by its interaction with other molecules. For instance, aminonaphthalenesulfonic acid derivatives are known to be used as fluorescent probes. wikipedia.orgnih.gov
A spectrofluorimetric method developed for the determination of nitrite (B80452) utilizes 5,6-diamino-1,3-naphthalene disulfonic acid, a compound structurally similar to the subject of this article. researchgate.net This method is based on the formation of a highly fluorescent triazole derivative. researchgate.net This suggests that this compound could potentially be used in similar fluorogenic reactions. The fluorescence intensity is directly proportional to the concentration of the analyte, allowing for sensitive quantification. The choice of excitation and emission wavelengths is crucial for maximizing sensitivity and selectivity.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a widely used technique for determining the concentration of an analyte in a solution based on the Beer-Lambert law. mt.commabion.eu This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mabion.eu
For this compound, concentration determination can be achieved by measuring its absorbance at a specific wavelength (λmax) where it exhibits maximum absorption. This technique is often used in conjunction with HPLC, where a UV-Vis detector measures the absorbance of the eluent as it exits the column. A study on the quantification of 1- and 2-naphthols, which are related compounds, demonstrated the utility of UV-Vis spectrophotometry for quantitative analysis in various solvents. researchgate.net To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Derivatization in Analytical Chemistry
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method. For this compound, the primary amino group is the main target for derivatization. This process is often employed to enhance detectability, particularly for HPLC with fluorescence or UV detection. thermofisher.com
Common derivatization reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sdiarticle4.comnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comrsc.org
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamides. sdiarticle4.com
7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Fluoride or Chloride: These reagents react with primary and secondary amines to form fluorescent adducts. thermofisher.com
The choice of derivatization reagent depends on the analytical technique and the desired sensitivity. rsc.org The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete derivatization. nih.gov
Table 2: Common Derivatization Reagents for Primary Amines
| Reagent | Functional Group Targeted | Detection Method |
|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence |
This table summarizes common reagents that can be potentially used for the derivatization of this compound. thermofisher.comsdiarticle4.comrsc.orgthermofisher.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| 6-amino-1,3-naphthalenedisulfonic acid |
| 5,6-diamino-1,3-naphthalene disulfonic acid |
| 8-anilinonaphthalene-1-sulfonic acid |
| Dansyl Chloride |
| 9-Fluorenylmethyl Chloroformate |
| Formic acid |
| 1- and 2-naphthols |
| 7-Nitrobenz-2-Oxa-1,3-Diazole Chloride/Fluoride |
| Nitrite |
| o-Phthalaldehyde |
| Phosphoric acid |
Pre-column Derivatization for Enhanced Detection and Separation
For this compound, derivatization primarily targets the primary amino group. A variety of reagents can react with this group to introduce a chromophore or fluorophore, significantly improving detection by UV-Vis or fluorescence detectors. nih.gov
Common Derivatization Reagents:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This reaction is fast and occurs at room temperature, making it suitable for automated pre-column derivatization. ijprajournal.comnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. The resulting adducts can be detected with high sensitivity. nih.gov
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines under alkaline conditions to yield fluorescent sulfonamide derivatives. nih.govjpt.com
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amino groups to form stable, UV-active derivatives. ijprajournal.com
The choice of derivatization reagent depends on several factors, including the required sensitivity, the presence of interfering substances, and the available detection capabilities. For instance, fluorescent derivatization is generally more sensitive than UV-based methods. nih.gov The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.
Table 1: Common Pre-column Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction at room temperature, automated. ijprajournal.comnih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence | Forms stable derivatives. nih.gov |
| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence | Produces highly fluorescent derivatives. nih.govjpt.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV-Vis | Forms stable, UV-active products. ijprajournal.com |
Applications in Peptide and Glycan Analysis using Sulfonic Acid Tags
The inherent fluorescent properties of naphthalenesulfonic acid derivatives make them valuable as labeling reagents in the analysis of biomolecules such as peptides and glycans. nih.govaltabioscience.com While direct use of this compound as a tag is not extensively documented in the provided search results, related compounds with similar structural motifs are widely employed. These tags enhance the detection sensitivity of these biomolecules, which often lack a strong chromophore or fluorophore. nih.gov
In peptide analysis , fluorescent labels are attached to the N-terminus or to the side chains of amino acid residues like lysine. jpt.com This allows for the sensitive detection of peptides in various applications, including protein binding studies and fluorescence microscopy. altabioscience.comsb-peptide.com For instance, N-methyl-2-anilinonaphthalene-6-sulfonyl peptides have been used as fluorescent probes to study enzyme-substrate interactions. nih.gov The fluorescence properties of these tags can be influenced by their environment, providing insights into binding events and conformational changes. altabioscience.com
In glycan analysis , released glycans are often derivatized with a fluorescent tag to facilitate their detection in liquid chromatography (LC) and capillary electrophoresis (CE). nih.gov Reductive amination is a common method for attaching amine-containing fluorescent labels to the reducing end of glycans. Naphthalenesulfonic acid derivatives, such as 8-amino-2-naphthalenesulfonic acid (82 ANSA) and 2-aminonaphthalene trisulfonic acid (ANTS), have been used for this purpose. nih.govnih.gov The resulting labeled glycans can then be separated and quantified with high sensitivity using fluorescence detection, often coupled with mass spectrometry (MS) for structural characterization. nih.govresearchgate.net The negative charge of the sulfonic acid groups can also aid in electrophoretic separations.
Table 2: Naphthalenesulfonic Acid Derivatives as Fluorescent Tags
| Tag | Application | Detection Method | Key Features |
|---|---|---|---|
| N-methyl-2-anilinonaphthalene-6-sulfonyl peptides | Peptide analysis (enzyme-substrate interaction) | Fluorescence | Environment-sensitive fluorescence. nih.gov |
| 8-amino-2-naphthalenesulfonic acid (82 ANSA) | Glycan analysis | Fluorescence, MS | Enhances detection sensitivity. nih.gov |
| 2-aminonaphthalene trisulfonic acid (ANTS) | Glycan analysis | Fluorescence, CE | Multiple sulfonic acid groups aid in electrophoretic separation. nih.gov |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. The aromatic amine group in the molecule is susceptible to oxidation, which can be measured using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govmdpi.com
Cyclic Voltammetry (CV) can be used to study the redox properties of this compound. By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the analyte can be obtained. nih.govresearchgate.net This technique is valuable for method development and for understanding the electrochemical behavior of the compound. For related aminonaphthalene compounds, CV has been employed to investigate their interaction with DNA, demonstrating the sensitivity of electrochemical methods.
For quantitative analysis, Differential Pulse Voltammetry (DPV) is often preferred due to its higher sensitivity and better resolution compared to CV. In DPV, the current is sampled just before and at the end of a potential pulse, which minimizes the contribution of the capacitive current and enhances the faradaic current from the analyte's redox reaction. This results in a peak-shaped output where the peak height is proportional to the analyte concentration.
The choice of electrode material is critical for the performance of electrochemical methods. Glassy carbon electrodes (GCE) and carbon paste electrodes are commonly used. epa.gov The surface of the electrode can be modified to enhance sensitivity and selectivity towards the target analyte.
While specific studies on the electrochemical detection of this compound are not detailed in the provided search results, the general principles of electroanalytical chemistry for aromatic amines are well-established and applicable. nih.govmdpi.com The development of a specific electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, scan rate, and pulse parameters.
Quality Control and Impurity Profiling
Ensuring the quality of this compound is paramount, particularly in regulated industries like pharmaceuticals and food colorants. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of quality control. ijprajournal.comnih.gov Impurities can arise from the manufacturing process, degradation of the final product, or from the starting materials and reagents used in the synthesis. researchgate.netnih.gov
The synthesis of this compound typically involves the sulfonation of 2-naphthylamine (B18577) or the amination of a corresponding hydroxynaphthalenesulfonic acid. nih.gov Potential impurities could therefore include:
Isomers: Other aminonaphthalenedisulfonic acid isomers may be formed during the sulfonation process.
Starting materials: Unreacted 2-naphthylamine or hydroxynaphthalenesulfonic acid.
By-products: Compounds formed through side reactions during synthesis.
Degradation products: Resulting from instability of the final product under certain conditions.
Analytical Techniques for Impurity Profiling:
High-performance liquid chromatography (HPLC) is the most widely used technique for impurity profiling due to its high resolving power and sensitivity. ijprajournal.combiomedres.us A typical quality control method would involve an HPLC system with a UV or diode-array detector (DAD) to monitor the main component and any impurities. ijprajournal.com The use of a mass spectrometer (MS) as a detector (LC-MS) provides an even more powerful tool, as it can provide molecular weight information for the identification of unknown impurities. nih.govajprd.com
A robust impurity profiling method should be validated to demonstrate its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification). Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities in drug substances. nih.gov
Table 3: Potential Impurities in this compound
| Impurity Type | Potential Source | Analytical Method for Detection |
|---|---|---|
| Isomeric Impurities | Sulfonation/Amination Process | HPLC, LC-MS |
| Unreacted Starting Materials | Incomplete Reaction | HPLC, GC-MS (for volatile starting materials) |
| Synthetic By-products | Side Reactions | HPLC, LC-MS, NMR |
| Degradation Products | Storage, Handling | HPLC, LC-MS |
Exploration of Biological Activities and Biochemical Interactions of 2 Amino 1,6 Naphthalenedisulfonic Acid and Its Derivatives
Enzyme Inhibition Studies
The capacity of small molecules to inhibit specific enzymes is a cornerstone of drug discovery and biochemical research. Naphthalenesulfonic acid derivatives have been investigated for their potential to modulate the activity of various enzymes.
Investigation of Tyrosinase Inhibition by Naphthalenedisulfonic Acid Analogs
For instance, a study on 6-(3-Hydroxyphenyl)-2-naphthol (HPN) revealed its inhibitory action on mushroom tyrosinase with a half-maximal inhibitory concentration (IC₅₀) of 15.2 μM. nih.gov This compound, while not a sulfonic acid derivative, shares the naphthalene (B1677914) core, suggesting that the naphthalene scaffold can be a basis for tyrosinase inhibition. Further research on aryl sulfonate-naphthalene hybrid structures has identified compounds with significant inhibitory effects on tyrosinase. researchgate.net One such derivative, compound 3a from a synthesized series, was found to be a potent inhibitor with an IC₅₀ value of 40.8 ± 3.3 µM. researchgate.net
The mechanism of tyrosinase inhibition by various compounds often involves the chelation of copper ions within the enzyme's active site or by acting as a competitive substrate. mdpi.comnih.gov For example, kojic acid, a well-known tyrosinase inhibitor, exhibits a competitive inhibitory effect on the monophenolase activity of mushroom tyrosinase. mdpi.com The inhibitory potential of different naphthalenesulfonic acid analogs would likely depend on their specific substitution patterns, which influence their ability to interact with the enzyme's active site.
Table 1: Tyrosinase Inhibitory Activity of Selected Naphthalene Analogs
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| 6-(3-Hydroxyphenyl)-2-naphthol (HPN) | 15.2 | nih.gov |
| Aryl sulfonate-naphthalene hybrid (3a) | 40.8 ± 3.3 | researchgate.net |
Note: This table presents data for compounds structurally related to 2-Amino-1,6-naphthalenedisulfonic acid to illustrate the potential for tyrosinase inhibition within this class of molecules.
Other Enzyme Systems Targeted by this compound Derivatives
Beyond tyrosinase, derivatives of naphthalenesulfonic acid have been explored for their effects on other enzyme systems. A notable example is the investigation of naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds as inhibitors of cyclooxygenase (COX) enzymes. nih.govcore.ac.uk COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. core.ac.uk
In a study, certain naphthalene derivatives, where the carboxylic function was replaced by a methylsulfonamido or methylsulfonyl group, were assayed for their inhibitory activity against COX-1 and COX-2. nih.gov For example, at a concentration of 10 µM, a naproxen-like methylsulfonyl derivative (Compound 4 ) exhibited 65% inhibition of COX-2 and 29% inhibition of COX-1. nih.govcore.ac.uk Another compound with a 6-methoxy naphthalene acetic acid-like structure and a methylsulfonamido group (Compound 6b ) showed 50% inhibition of COX-2 and 87% inhibition of COX-1 at the same concentration. nih.govcore.ac.uk These findings suggest that the naphthalene core, when appropriately functionalized, can interact with the active sites of cyclooxygenases. However, direct studies on the effect of this compound on these or other enzyme systems are currently limited.
Other research has explored the inhibitory potential of various plant-derived extracts containing polyphenolic compounds against enzymes like α-amylase, α-glucosidase, and pancreatic lipase, which are relevant to metabolic disorders. mdpi.com While not directly involving naphthalenesulfonic acids, this highlights the broad interest in identifying enzyme inhibitors from diverse chemical classes.
Interactions with Biological Macromolecules
The biological effects of a compound are often mediated through its interaction with essential macromolecules such as proteins and nucleic acids.
Binding Studies with Proteins (e.g., pyridine (B92270) nucleotides)
The interaction of naphthalenesulfonic acid derivatives with proteins has been a subject of interest, particularly using fluorescent probes like 8-anilinonaphthalene-1-sulfonic acid (ANS). ANS is known to bind to hydrophobic regions of proteins, leading to an increase in its fluorescence, which can be used to study protein folding and conformational changes. mdpi.com
Regarding the interaction with specific protein cofactors like pyridine nucleotides (e.g., NAD⁺, NADH), direct studies involving this compound are scarce. However, research on dihydropteridine reductase has shown that this enzyme has a preference for NADH and can be studied through its interaction with various pyridine nucleotide analogs. nih.gov The binding of these nucleotides to dehydrogenases can be monitored using techniques like ³¹P nuclear magnetic resonance, which can detect changes in the chemical environment of the pyrophosphate group upon binding to the enzyme. nih.gov Given the charged and aromatic nature of this compound, it is conceivable that it could interact with the binding sites of enzymes that accommodate charged cofactors like pyridine nucleotides, potentially acting as a competitive inhibitor. However, this remains a speculative area requiring experimental validation.
Modulation of Cellular Processes (e.g., protein synthesis inhibition)
The regulation of cellular processes, such as protein synthesis, is a critical area of investigation for potential therapeutic agents. Protein synthesis is a complex process that can be inhibited at various stages, including initiation, elongation, and termination. khanacademy.org
While there is a vast body of research on protein synthesis inhibitors, specific studies detailing the effects of this compound or its close derivatives on this process are not prominent in the literature. It is known that amino acids play a crucial role in regulating the translation of certain mRNAs, a process that can be influenced by inhibitors of signaling pathways like the PI3-kinase pathway. nih.gov Some compounds interfere with protein synthesis by targeting aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids. nih.gov Whether naphthalenesulfonic acid derivatives can act through such mechanisms is an area for future research.
Antimicrobial Activity Investigations (e.g., inhibition of probiotic bacteria)
The search for new antimicrobial agents is a global health priority. Various classes of chemical compounds, including naphthalene derivatives, have been screened for their antimicrobial properties. biointerfaceresearch.com
While numerous studies have demonstrated the antimicrobial effects of different Lactobacillus species against pathogenic bacteria, the potential inhibitory effect of external compounds on these beneficial probiotic bacteria is also an important consideration. nih.govnih.govfrontiersin.orgmdpi.com Probiotic bacteria like Lactobacillus and Bifidobacterium can have their growth and activity influenced by various substances. scienceopen.com
Currently, there is a lack of specific studies investigating the direct impact of this compound on probiotic bacteria. Research on the antimicrobial activity of Lactobacillus strains often focuses on their production of inhibitory substances like lactic acid and bacteriocins. nih.govfrontiersin.org Conversely, studies on the susceptibility of these probiotics to external chemical agents are less common. Given that some naphthalene derivatives have shown broad-spectrum antimicrobial activity, it is plausible that certain derivatives could also inhibit the growth of probiotic strains. However, without specific experimental data, this remains a hypothesis.
Potential as Biochemical Probes and Reagents in Research
The unique structural and chemical properties of this compound and its derivatives have positioned them as valuable tools in biochemical research. Their utility spans from serving as precursors in the synthesis of bioactive molecules to acting as fluorescent probes for studying biomolecular interactions.
The core structure of naphthalenedisulfonic acid, characterized by its fused aromatic rings and sulfonic acid groups, provides a versatile scaffold for the development of research reagents. The sulfonic acid moieties enhance water solubility, a crucial feature for reagents used in aqueous biological systems. The amino group offers a reactive handle for further chemical modifications, allowing for the attachment of various functionalities to create specific probes or labels.
A significant application of aminonaphthalenesulfonic acid derivatives is in the field of fluorescence spectroscopy. These compounds can serve as fluorescent probes to investigate the binding of molecules to proteins, such as serum albumins. The fluorescence of these probes often increases upon binding to hydrophobic pockets on the surface of proteins, providing a method to quantify these interactions and determine binding site characteristics. While direct studies on this compound as a fluorescent probe are not extensively documented in publicly available research, the principles established with other aminonaphthalenesulfonic acid derivatives are applicable. For instance, studies with compounds like 1-anilinonaphthalene-8-sulfonate demonstrate how the fluorescence enhancement upon binding to serum albumins can elucidate the number of binding sites and the proximity of the probe to specific amino acid residues like tryptophan.
Furthermore, this compound is a key intermediate in the synthesis of various chemical reagents. It is utilized in the production of azo dyes and other complex organic molecules. Its derivatives have been explored for their potential in various research applications, including as antimicrobial agents.
Table 1: Applications of Naphthalenesulfonic Acid Derivatives in Biochemical Research
| Derivative Class | Application | Principle of Operation |
|---|---|---|
| Aminonaphthalenesulfonic Acids | Fluorescent Probes for Protein Binding | Increased fluorescence quantum yield upon binding to hydrophobic sites on proteins. |
| Naphthalenesulfonic Acid Derivatives | Precursors for Bioactive Compounds | The naphthalenedisulfonic acid scaffold is modified to synthesize molecules with specific biological activities. |
| Azo-Dye Derivatives | Chromophoric Reagents | Used in colorimetric assays and as histological stains due to their strong light absorption in the visible spectrum. |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
The investigation of structure-activity relationships (SAR) is crucial for optimizing the biological activity of derivatives of this compound. By systematically modifying the chemical structure and assessing the impact on biological function, researchers can design more potent and specific agents. SAR studies on naphthalenesulfonic acid derivatives have been particularly prominent in the development of antimicrobial and antiviral compounds.
In the context of antimicrobial activity, research has shown that derivatives of this compound can exhibit promising antibacterial properties. For instance, the synthesis of bis-Schiff bases derived from this compound and their metal complexes has yielded compounds with notable antibacterial and antifungal activities. A series of novel derivatives were also synthesized and showed potent activity against a range of Gram-positive and Gram-negative bacteria.
In the realm of antiviral research, particularly against the Human Immunodeficiency Virus (HIV-1), derivatives of naphthalenesulfonic acid have been identified as potent entry inhibitors. SAR studies on symmetric bis(naphthalenesulfonic acid) derivatives have demonstrated that the nature of the spacer connecting the two naphthalene rings is critical for anti-HIV-1 activity. For example, in a series of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid derivatives, a flexible hexamethylene spacer was found to be highly beneficial for increasing potency. These studies underscore that specific naphthalenesulfonic acid moieties, when combined with appropriate linkers, can act synergistically to inhibit HIV-1 at non-toxic concentrations. The number and position of the sulfonic acid groups on the naphthalene ring are also critical determinants of anti-HIV-1 activity.
Table 2: Summary of Structure-Activity Relationship Findings for Naphthalenesulfonic Acid Derivatives
| Bioactivity | Structural Moiety Modified | Key Findings |
|---|---|---|
| Antimicrobial | Alkyl Chain Length (in bis-QACs) | Optimal chain length (e.g., C8-C10 for E. coli) leads to maximum activity. |
| Antimicrobial | Molecular Symmetry and Lipophilicity | Increased lipophilicity and structural symmetry can enhance antibacterial performance. |
| Anti-HIV-1 | Spacer between Naphthalene Rings | Flexible polymethylene spacers, such as hexamethylene, can significantly increase potency. |
| Anti-HIV-1 | Naphthalenesulfonic Acid Moiety | The number and position of sulfonic acid groups are crucial for activity. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Anilinonaphthalene-8-sulfonate |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The primary academic and industrial contribution of 2-Amino-1,6-naphthalenedisulfonic acid to date has been its function as a precursor in organic synthesis. Its molecular structure, featuring a naphthalene (B1677914) core with amino and sulfonic acid functional groups, makes it a versatile intermediate. ontosight.ai The amino group serves as a key site for diazotization and coupling reactions, essential for forming the chromophoric azo bonds in dyes. ontosight.ai
However, a significant research gap exists in the comprehensive characterization and application of this specific isomer. Much of the available literature focuses on related compounds, such as other aminonaphthalenesulfonic acid isomers. For instance, extensive spectroscopic and computational analyses have been performed on 2-Amino-1-naphthalenesulfonic acid to understand its structural and electronic properties, but similar in-depth studies on the 1,6-disulfonic acid isomer are not widely reported. spectroscopyonline.com Furthermore, while the general toxicity and environmental persistence of sulfonated naphthalene compounds are areas of concern, specific data on the biodegradability and ecotoxicity of this compound are lacking. nih.govnih.gov
Prospective Research Avenues in Synthesis and Derivatization
Future research in the synthesis and derivatization of this compound could unlock new functionalities and applications. Current synthetic methods for substituted naphthalenes are an active area of research, with goals to achieve better regioselectivity and functional group tolerance. nih.gov
Key prospective research avenues include:
Novel Synthetic Routes: Developing more efficient and sustainable synthetic methodologies for this compound and its derivatives is a crucial first step. This could involve exploring new catalytic systems or skeletal editing techniques that allow for precise functionalization of the naphthalene core. nih.gov
Functional Group Modification: Systematic derivatization of the amino and sulfonic acid groups could yield a library of new compounds with tailored properties. For example, acylation or alkylation of the amino group can be explored to create novel ligands, enzyme inhibitors, or precursors for advanced materials. nih.govnih.gov
Derivatization for Analysis: Chemical derivatization is a key strategy to improve the detection and quantification of amino compounds in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Research into specific derivatizing reagents for this compound could lead to more sensitive and accurate analytical methods for its monitoring in biological or environmental samples.
Emerging Trends in Advanced Materials Applications
The intrinsic properties of the naphthalene ring system, such as its aromaticity and potential for fluorescence, suggest that this compound could be a valuable component in advanced materials. Naphthalene derivatives are known to be interesting building blocks for materials with unique optical and electronic properties. nih.gov
Emerging trends and future possibilities include:
Polymer Science: Incorporation of this compound as a monomer or a functional additive in polymers could impart desirable properties such as thermal stability, conductivity, or specific optical characteristics. Its disulfonic nature could enhance the solubility and processability of resulting polymers.
Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. Future research could focus on developing derivatives of this compound that act as fluorescent sensors for detecting specific ions, molecules, or changes in the microenvironment.
Organic Electronics: Substituted naphthalenes are being investigated for their potential use in organic electronic devices. The specific substitution pattern of this compound could be exploited to tune the electronic energy levels (HOMO/LUMO) for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). spectroscopyonline.com
Interdisciplinary Research Opportunities in Environmental and Biological Sciences
The intersection of chemistry with environmental and biological sciences presents numerous research opportunities for this compound.
In environmental science , a critical research need is to understand the compound's environmental fate and ecological impact. Studies on structurally similar compounds like H-acid and other naphthalene sulfonates have shown that they are often resistant to biodegradation. nih.govnih.govitu.edu.tr
Biodegradation Studies: Investigating the biodegradability of this compound under various environmental conditions (aerobic and anaerobic) is essential. Research could focus on identifying microbial strains or enzymatic pathways capable of degrading this compound, potentially leading to bioremediation strategies. nih.govresearchgate.net
Toxicity Assessment: Comprehensive ecotoxicological studies are needed to determine its potential harm to aquatic organisms and other wildlife, filling a crucial data gap. nih.gov
In biological sciences , the amino and sulfonic acid groups offer handles for creating biologically active molecules.
Pharmacological Screening: Derivatives of aminonaphthalenesulfonic acids have been shown to exhibit inhibitory activity against enzymes like reverse transcriptase. nih.gov This suggests that this compound and its derivatives could be screened for a range of biological activities, including antiviral, antibacterial, or anticancer properties. spectroscopyonline.comnih.govmdpi.com
Bioconjugation and Labeling: The compound could be explored as a scaffold for developing bioprobes. The amino group allows for conjugation to biomolecules, while the sulfonated naphthalene core could provide a fluorescent signal for imaging and detection purposes.
Theoretical and Computational Advancements in Understanding this compound Chemistry
Theoretical and computational chemistry offer powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.
Future computational studies could focus on:
Molecular Modeling and DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecular structure, electronic properties (such as HOMO-LUMO energy gap), and vibrational spectra of this compound. spectroscopyonline.comnih.gov Such studies can help rationalize its reactivity and predict the properties of its derivatives. researchgate.net
Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as its synthesis, derivatization, or degradation pathways. This can aid in optimizing reaction conditions and designing more efficient processes.
Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models and other computational toxicology methods could be employed to predict the potential toxicity and environmental impact of this compound and its derivatives, prioritizing experimental studies and guiding the design of safer chemicals.
Q & A
Q. What are the recommended methods for synthesizing 2-amino-1,6-naphthalenedisulfonic acid and its derivatives?
Synthesis of aromatic sulfonic acids often involves sulfonation, diazotization, or multi-step reactions under controlled conditions. For example, microwave-assisted synthesis with acidic catalysts (e.g., p-toluenesulfonic acid) has been effective for structurally related naphthoquinone derivatives, achieving high yields via one-pot reactions . For disulfonic acids, sequential sulfonation using concentrated sulfuric acid or oleum at elevated temperatures (100–150°C) is typical, followed by purification via recrystallization from water or ethanol .
Q. How can solubility challenges be addressed during purification of this compound?
Solubility data for analogous compounds (e.g., 2-amino-1,5-naphthalenedisulfonic acid) indicate high water solubility (>300 g/L), but recrystallization may require pH adjustment. Acidic conditions (pH 1–3) enhance solubility, while neutralization precipitates the free acid. Ethanol or methanol can further refine purity .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Mass spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, 2-amino-1-naphthalenesulfonic acid (CAS 81-16-3) shows a base peak at m/z 223 (M⁺) and fragments at m/z 184 (loss of –SO₂) .
- UV-Vis spectroscopy: Disulfonic acids often exhibit strong absorbance in the 250–300 nm range due to aromatic and sulfonic group conjugation.
- Elemental analysis: Confirm C, H, N, and S content, with deviations <0.3% indicating purity .
Advanced Research Questions
Q. How can this compound be integrated into functional materials like metal-organic frameworks (MOFs)?
Sulfonic acid groups act as coordinating ligands for transition metals. For instance, sodium salts of structurally similar disulfonic acids (e.g., 2-amino-1,4-benzenedisulfonic acid) have been used to synthesize Co-MOFs via solvothermal methods. These MOFs exhibit antimicrobial properties and ammonia sensitivity, making them applicable in smart packaging films . Optimization involves adjusting metal-to-ligand ratios and reaction temperatures (80–120°C) .
Q. What analytical methods resolve contradictions in reported solubility or stability data for sulfonic acids?
Comparative studies using:
- Thermogravimetric analysis (TGA): Assess thermal stability (e.g., decomposition >300°C for 7-amino-1,3-naphthalenedisulfonic acid) .
- High-performance liquid chromatography (HPLC): Monitor purity under varying pH and solvent conditions. Mobile phases combining phosphate buffers and methanol (e.g., 425:425:150 v/v) improve resolution for sulfonic acids .
Q. How is this compound utilized in spectrophotometric detection of aromatic amines?
Derivatives like 8-amino-1-hydroxy-3,6-naphthalenedisulfonic acid serve as coupling agents in diazotization reactions. The method involves:
- Diazotizing the target amine with nitrous acid.
- Coupling with the disulfonic acid at pH 9–11 to form azo dyes, quantified at λ_max 450–550 nm .
Methodological Notes
- Synthetic Optimization: Reaction yields for disulfonic acids improve with slow reagent addition and inert atmospheres to prevent oxidation .
- Data Interpretation: Cross-validate spectral data with computational tools (e.g., NIST Chemistry WebBook) to resolve ambiguities .
- Safety: Handle sulfonic acids under fume hoods due to potential respiratory irritancy; neutralization with bases (e.g., NaOH) mitigates waste hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
